3-Iodophenyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-iodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGMUQGQHHKINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518207 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42861-71-2 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodophenyl Acetate: A Technical Overview for Researchers
For Immediate Release:
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-iodophenyl acetate, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its known characteristics, synthesis, and safety information.
Core Chemical Properties
This compound, with the CAS number 42861-71-2, is an organic compound with the molecular formula C₈H₇IO₂.[1][2] It has a molecular weight of approximately 262.04 g/mol .[1] While comprehensive experimental data on its physical properties remains limited, some sources provide predicted values.
| Property | Value | Reference |
| CAS Number | 42861-71-2 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1] |
| Physical State | Not definitively available | [1] |
| Melting Point | Not definitively available | [1] |
| Boiling Point | Not definitively available | [1] |
| Density | Not definitively available | [1] |
| Solubility | Not definitively available | [1] |
Synthesis and Reactivity
Synthesis:
A general and widely applicable method for the synthesis of this compound involves the esterification of 3-iodophenol.[3] This reaction is typically carried out by treating 3-iodophenol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like triethylamine or pyridine.[3] The reaction can be performed in a suitable aprotic solvent, for instance, dichloromethane or tetrahydrofuran.[3]
A generalized experimental protocol for this acetylation is as follows:
-
Reaction Setup: Dissolve 3-iodophenol (1 equivalent) in an appropriate aprotic solvent.
-
Addition of Reagents: Add a slight excess of a base (e.g., triethylamine, 1.1-1.5 equivalents). The mixture is then cooled, typically in an ice bath, before the slow addition of the acetylating agent (e.g., acetic anhydride, 1.1-1.2 equivalents).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, it is quenched with water or a dilute aqueous acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved through techniques such as chromatography or recrystallization.[3]
Reactivity:
This compound is stable under recommended storage and handling temperatures and pressures.[1] However, it is incompatible with strong oxidizing agents.[1] The carbon-iodine bond in this compound can serve as a reactive site for various organic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Heck reaction.[4] This reactivity allows for the introduction of various substituents at the 3-position of the phenyl ring, making it a potentially useful building block in the synthesis of more complex molecules.[4][5]
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are of interest in medicinal chemistry.[6] The incorporation of an iodine atom into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[7] Iodinated compounds are utilized in various therapeutic agents and as contrast agents in medical imaging.[7]
The phenyl acetate moiety is also found in a range of biologically active compounds.[3] Therefore, this compound can be considered a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Its utility as a precursor in the synthesis of stilbene derivatives, for instance, has been demonstrated.[4]
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into its experimental properties and biological activities is warranted to fully elucidate its potential in various scientific domains.
References
- 1. aksci.com [aksci.com]
- 2. 42861-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Iodophenyl acetate (CAS Number: 42861-71-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodophenyl acetate, a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis and drug discovery. This document details its physicochemical properties, outlines a reliable synthetic pathway with experimental protocols, and explores its applications, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate makes it a valuable compound for medicinal chemists and drug development professionals.
Chemical and Physical Properties
This compound is a solid organic compound at room temperature. Its key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 42861-71-2 | [1] |
| Molecular Formula | C₈H₇IO₂ | [2] |
| Molecular Weight | 262.04 g/mol | [2] |
| Physical Form | Solid | - |
| Purity | Typically ≥95% | [1] |
Note: Some physical properties such as melting point and boiling point are not consistently reported across publicly available sources and should be determined experimentally.
Synthesis and Experimental Protocols
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-iodophenol, followed by its acetylation.
Synthesis of 3-Iodophenol
A common method for the synthesis of 3-iodophenol involves the diazotization of 3-iodoaniline followed by hydrolysis.
Experimental Protocol:
-
Step 1: Diazotization of 3-Iodoaniline. In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a solution of sodium nitrite in water is added dropwise to a stirred suspension of 3-iodoaniline in aqueous sulfuric acid, maintaining the temperature below 5 °C. The reaction is monitored for the consumption of the starting material.
-
Step 2: Hydrolysis of the Diazonium Salt. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The mixture is heated to induce the hydrolysis of the diazonium salt to 3-iodophenol.
-
Step 3: Isolation and Purification. Upon cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-iodophenol can be further purified by column chromatography or recrystallization.
Acetylation of 3-Iodophenol to this compound
The final step is the esterification of 3-iodophenol with an acetylating agent, typically acetic anhydride, in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-iodophenol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) under an inert atmosphere, add acetic anhydride (1.2-1.5 equivalents).
-
Base Addition: If not using pyridine as the solvent, a base such as triethylamine (1.5 equivalents) or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Spectral Data
Precise spectral data is crucial for the identification and characterization of this compound. While a comprehensive, publicly available dataset is limited, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds.
3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acetyl methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl-CH₃ | ~2.3 | Singlet | 3H |
| Aromatic-H | 7.0 - 7.8 | Multiplet | 4H |
3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl-CH₃ | ~21 |
| C-I | ~94 |
| Aromatic C-H | 123 - 139 |
| Aromatic C-O | ~151 |
| Carbonyl C=O | ~169 |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1765 (strong) |
| C-O (ester) | ~1200 (strong) |
| C=C (aromatic) | ~1600, ~1470 |
| C-I | ~500-600 |
3.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z |
| [M]⁺ | 262 |
| [M - CH₂CO]⁺ | 220 |
| [M - OCCH₃]⁺ | 219 |
| [C₆H₄I]⁺ | 203 |
Applications in Drug Development
While there is limited information on the direct biological activity of this compound, its true value in drug development lies in its utility as a versatile synthetic intermediate. The presence of an iodo-substituent on the phenyl ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can serve as a key building block in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of diverse molecular fragments. The acetate group can be retained in the final product or can be hydrolyzed to the corresponding phenol, providing a handle for further functionalization.
4.1.1. Suzuki Coupling
-
Reaction: The coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
-
Product: A biaryl acetate derivative. This is a powerful method for constructing the biaryl scaffold, which is a common motif in many pharmaceuticals.
4.1.2. Heck Reaction
-
Reaction: The reaction of this compound with an alkene in the presence of a palladium catalyst and a base.
-
Product: A substituted stilbene or cinnamate derivative. These structures are present in various biologically active compounds.
4.1.3. Sonogashira Coupling
-
Reaction: The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
-
Product: An aryl alkyne. The alkyne functionality can be further elaborated, making this a valuable transformation for building molecular complexity.
Potential as a Precursor to Bioactive Molecules
By utilizing the cross-coupling reactions mentioned above, this compound can be a starting point for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The resulting products can be screened for various biological activities, including enzyme inhibition and receptor binding. The ability to readily diversify the structure at the 3-position makes this compound an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery programs.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures that are prevalent in many pharmaceutical agents. While its own biological profile is not well-defined, its role as a key synthetic intermediate makes it an important tool for medicinal chemists. This technical guide provides a foundation for researchers to understand and utilize this compound in their synthetic endeavors.
References
Synthesis of 3-Iodophenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Iodophenyl acetate from 3-iodophenol. This transformation is a fundamental esterification reaction, specifically an acetylation, which is a common procedure in organic synthesis for the protection of phenolic hydroxyl groups or for the generation of intermediates in the development of pharmaceuticals and other complex molecules.[1][2][3] This document outlines the core chemical reaction, provides a detailed experimental protocol, summarizes key quantitative data from analogous reactions, and presents a visual workflow of the synthesis.
Core Chemical Synthesis
The synthesis of this compound from 3-iodophenol is typically achieved through the reaction of 3-iodophenol with an acetylating agent, most commonly acetic anhydride.[4] The reaction is an example of nucleophilic acyl substitution, where the oxygen of the phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride. To facilitate this reaction and neutralize the acetic acid byproduct, a base is often employed.[2][4] Common bases for this purpose include pyridine or triethylamine.[5] Alternatively, milder bases like sodium bicarbonate can also be effective.[2] The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the acetylation of 3-iodophenol to this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the acetylation of phenols, which can be considered analogous to the synthesis of this compound. The exact yields and reaction times for the synthesis of this compound may vary depending on the specific conditions and scale of the reaction.
| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |
| 4-Iodo-3,5-dimethylphenol | Acetic Anhydride | Pyridine (catalytic) | Dichloromethane | Room Temperature | 2-4 | 4-Iodo-3,5-dimethylphenyl acetate | High (not specified) | High (not specified) |
| Phenols (general) | Acetic Anhydride | Sodium Bicarbonate | Toluene | Room Temperature | 24 | Phenyl Acetates | >99 | High (not specified) |
| Phenols (general) | Acetic Anhydride | Expansive Graphite | Dichloromethane | Reflux | 0.5-6 | Phenyl Acetates | 92-99 | High (not specified) |
| Phenols (general) | Acetic Acid | Phosphorus Pentoxide | - | 100 | 1 | Phenyl Acetates | 10-40 | Not specified |
Experimental Protocol
This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound from 3-iodophenol. This procedure is adapted from general methods for the acetylation of phenols.[5][6]
Materials:
-
3-Iodophenol
-
Acetic Anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodophenol (1.0 equivalent) in dichloromethane.
-
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.1-1.5 equivalents).[5]
-
Addition of Acetylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture using a dropping funnel.[6]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up:
-
Upon completion of the reaction, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove the base, followed by saturated sodium bicarbonate solution to remove excess acetic anhydride and acetic acid, and finally with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
A simplified workflow for the synthesis of this compound.
References
3-Iodophenyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Iodophenyl acetate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its structure, featuring a reactive carbon-iodine bond, makes it a key building block for the construction of complex molecules through various cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical structure, properties, a representative synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the compound's strategic importance in the context of medicinal chemistry and drug development, offering a resource for professionals in these fields.
Chemical Structure and Properties
This compound is structurally defined by a phenyl ring substituted at the meta-position (C3) with an iodine atom and an acetate functional group linked via an ester bond. This arrangement provides a versatile scaffold for synthetic transformations.
Chemical Structure:
Figure 1. Structural formula of this compound.
Data Presentation: Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its known properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇IO₂ | - |
| Molecular Weight | 262.04 g/mol | - |
| CAS Number | 42861-71-2 | [1] |
| Appearance | Not available | - |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Not available (expected to be soluble in common organic solvents) | - |
| Storage | 2-8°C, protect from light | - |
Experimental Protocols: Synthesis
The most direct method for the synthesis of this compound is the esterification of 3-iodophenol with an acetylating agent, such as acetic anhydride, typically in the presence of a base catalyst.
Experimental Protocol: Acetylation of 3-Iodophenol
This protocol is a representative procedure based on standard methods for the acetylation of phenols.[3]
Materials:
-
3-Iodophenol
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-iodophenol (1.0 eq) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove the base, followed by saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude this compound by flash column chromatography on silica gel.
Mandatory Visualization: Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Data Analysis
Spectroscopic data is crucial for the structural confirmation of synthesized this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data / Expected Features |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.55 (m, 1H), 7.46 (t, 1H), 7.08 (m, 2H), 2.30 (s, 3H, -COCH₃).[4] |
| ¹³C NMR (Predicted) | δ (ppm): ~169 (C=O), ~151 (C-OAr), ~136, ~131, ~123, ~115 (Aromatic C-H), ~94 (C-I), ~21 (-CH₃). |
| Infrared (IR) (Predicted) | ν (cm⁻¹): ~3080 (Aromatic C-H stretch), ~1765 (strong, C=O ester stretch), ~1200 (strong, C-O stretch). |
| Mass Spectrometry (MS) (Predicted) | m/z: 262 [M]⁺, 220 [M-COCH₂]⁺, 43 [CH₃CO]⁺. |
Note: Predicted data is based on the analysis of structurally similar compounds.
Applications in Drug Development and Research
The primary value of this compound in a research context, particularly in drug development, lies in its utility as a synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an excellent functional group for forming new carbon-carbon and carbon-heteroatom bonds.
This reactivity is exploited in various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry for assembling complex molecular architectures from simpler precursors.[5]
Mandatory Visualization: Role in Synthetic Chemistry
Caption: The role of this compound as a precursor in drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by personnel trained in chemical safety. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. For comprehensive safety information, consult the material's Safety Data Sheet (SDS) provided by the supplier.[2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Iodophenyl Acetate
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ester. It covers its chemical properties, a detailed synthesis protocol, and its potential applications in research and drug development, particularly for professionals engaged in medicinal chemistry and organic synthesis.
Chemical and Physical Properties
This compound is an organic compound featuring an acetate group attached to an iodinated phenyl ring. The presence of the iodine atom significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Weight | 262.04 g/mol |
| Molecular Formula | C₈H₇IO₂ |
| CAS Number | 42861-71-2 |
| Storage | 2-8°C (Protect from light) |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-iodophenol with an acetylating agent. This is a standard and efficient method for producing phenyl acetates.
This protocol describes a general procedure for the synthesis of this compound from 3-iodophenol.
Materials:
-
3-Iodophenol
-
Acetic anhydride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-iodophenol (1.0 equivalent) in dichloromethane.
-
Addition of Base: Add a catalytic amount of pyridine or 1.1 equivalents of triethylamine to the solution.
-
Acetylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic synthesis and medicinal chemistry. The iodophenyl moiety is of particular interest in drug design due to the unique properties of the iodine atom.
The carbon-iodine bond can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its biological target.[1] This makes iodinated compounds valuable in the development of potent and selective inhibitors for various enzymes and receptors.[1]
Furthermore, the iodine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the construction of more complex molecular architectures. The acetate group can also be hydrolyzed to reveal the phenolic hydroxyl group, which can be used for further functionalization.
While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to the design of new therapeutic agents. Iodinated aromatic compounds are found in a number of approved drugs and clinical candidates.[1] Therefore, this compound represents a valuable starting material for the synthesis of novel compounds with potential biological activity.
Potential applications of this compound.
References
A Technical Guide to Determining the Solubility of 3-Iodophenyl Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental procedures for determining the solubility of 3-Iodophenyl acetate in various organic solvents. Due to the current lack of publicly available, quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols outlined below will enable researchers to generate reliable and reproducible solubility data, which is crucial for applications in drug development, process chemistry, and materials science.
Experimental Protocol: Gravimetric Method for Solubility Determination
The following protocol details a standard gravimetric method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is reliable and widely used in chemical research.[1][2][3]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dishes containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Continue heating until a constant weight of the dried solute is achieved.
-
-
Calculation of Solubility:
-
Weigh the evaporation dish containing the dried this compound.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Calculation:
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100
Data Presentation
The following table provides a template for recording and presenting the experimentally determined solubility data for this compound in various organic solvents at a specified temperature.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Observations |
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Dichloromethane | 25 | |||
| Toluene | 25 | |||
| Hexane | 25 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
This guide provides a foundational methodology for researchers to determine the solubility of this compound. By following these protocols and recording the data in a structured manner, the scientific community can build a comprehensive understanding of the solubility profile of this compound, aiding in its future applications.
References
Spectroscopic Analysis of 3-Iodophenyl Acetate: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3-Iodophenyl acetate, a key intermediate in various synthetic applications. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering valuable information for researchers, scientists, and professionals in drug development for structural elucidation and quality control. While experimental spectra for this specific compound are not widely published, this document presents predicted data based on established principles and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data
The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.[1] The predicted chemical shifts for this compound are presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Acetyl CH₃ | ~2.3 | Singlet (s) |
| Aromatic H | ~7.0 - 7.8 | Multiplet (m) |
Predictions are based on typical chemical shifts for acetyl protons in phenyl acetate systems and the expected deshielding effects of the iodine and acetate substituents on the aromatic ring.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is often required for data acquisition.[2] Table 2 shows the predicted chemical shifts for the carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~169 |
| C1 (C-O) | ~151 |
| C3 (C-I) | ~94 |
| Aromatic CH | ~122 - 139 |
| -CH₃ (Acetyl) | ~21 |
Predicted values are estimated based on the principles of substituent additivity, using experimental data from analogous compounds like phenyl acetate and iodobenzene.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The expected characteristic IR absorption bands for this compound are listed in Table 3.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1765 |
| C-O (Ester) | Stretch | ~1200 |
| C=C (Aromatic) | Stretch | ~1600, ~1475 |
| =C-H (Aromatic) | Bend (out-of-plane) | ~900 - 690 |
| C-I | Stretch | ~600 - 500 |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[2]
-
Data Acquisition: Transfer the solution to a clean NMR tube.[6] Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[2][7] For ¹³C NMR, a greater number of scans will be necessary to achieve a good signal-to-noise ratio.[2]
-
Data Processing: Apply a Fourier transform to the acquired data and phase correct the spectrum.[2]
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation: Dissolve a small amount of solid this compound (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[8]
-
Solvent Evaporation: Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[8]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[8] The intensity of the peaks can be adjusted by adding more solution and re-running the spectrum if they are too low, or by diluting the initial solution if they are too high.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
The Versatility of 3-Iodophenyl Acetate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodophenyl acetate is a versatile aromatic building block that serves as a valuable precursor in a multitude of organic transformations. Its utility stems from the presence of two key functional groups: a reactive carbon-iodine bond, which readily participates in various cross-coupling reactions, and an acetate group, which can be easily hydrolyzed to a phenol, providing a handle for further functionalization. This technical guide provides an in-depth overview of the core applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its role in the synthesis of complex organic molecules. Detailed experimental protocols, quantitative data, and visual workflows are presented to aid researchers in leveraging this important synthetic intermediate.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Aryl iodides are highly sought-after substrates in palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which facilitates facile oxidative addition to the palladium(0) catalyst.[1] This reactivity allows for milder reaction conditions compared to their bromide or chloride counterparts. This compound is no exception and is a key substrate for forming carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials. The reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1]
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12-24 | 85-95 | [1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/Water | 80-100 | 2-12 | 90-98 | [1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80-110 | 4-16 | 88-97 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[1]
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[1]
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] It is a powerful tool for the synthesis of substituted alkenes.
Quantitative Data Summary: Heck Reaction of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 | 2-24 | 70-90 | [1] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ | Acetonitrile | 80-100 | 6-18 | 75-92 | [3] |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Dioxane | 100-110 | 8-20 | 80-95 | [3] |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 eq.).
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4] This reaction is instrumental in the synthesis of substituted alkynes.
Quantitative Data Summary: Sonogashira Coupling of Aryl Iodides
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 2-12 | 85-98 | [5] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 25-60 | 3-15 | 80-95 | [5] |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 60-80 | 4-18 | 75-90 | [5] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Add triethylamine (2.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Reaction: Stir the mixture at room temperature for 6 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with THF. The filtrate is concentrated, and the residue is dissolved in diethyl ether, washed with saturated aqueous NH₄Cl and brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[4][6] This reaction has become a primary method for the synthesis of arylamines.
Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 2-24 | 80-95 | [6] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 6-18 | 85-98 | [6] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 4-16 | 90-99 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: this compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
-
Reaction: The sealed tube is heated in an oil bath at 100 °C for 16 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through Celite, and concentrated. The residue is purified by flash chromatography to afford the N-arylated product.[6]
Applications in the Synthesis of Heterocycles and Bioactive Molecules
This compound is a valuable precursor for the synthesis of various heterocyclic compounds and is utilized as an intermediate in the preparation of pharmaceutically relevant molecules.
Synthesis of Indole Derivatives
Indoles are a critical class of heterocyclic compounds found in a vast array of natural products and pharmaceuticals.[8] this compound can be used in multi-component reactions to construct substituted indoles. For example, a four-component reaction involving an ortho-haloaniline, a terminal alkyne (derived from a Sonogashira coupling with this compound), N-iodosuccinimide, and an alkyl halide can afford 3-iodoindoles, which are themselves versatile intermediates for further functionalization via Suzuki coupling.[9]
Synthesis of Benzofuran Derivatives
Benzofurans are another important class of heterocyclic compounds with diverse biological activities.[10] The synthesis of benzofurans can be achieved through a palladium- and copper-catalyzed reaction of o-iodophenols with terminal alkynes, followed by electrophilic cyclization. This compound can be a precursor to the necessary alkyne component through a Sonogashira coupling.
Intermediate in Drug Synthesis
Aryl iodides are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). While a direct, large-scale synthesis of a specific marketed drug using this compound is not prominently documented in publicly available literature, its structural motif is relevant to various bioactive molecules. For instance, the biphenyl tetrazole moiety is a key structural feature of the angiotensin II receptor blocker valsartan.[11][12][13][14] The synthesis of such biphenyl structures often relies on Suzuki or Negishi coupling reactions, where an appropriately substituted aryl iodide could serve as a key building block.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. Its primary applications lie in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. Furthermore, its utility extends to the synthesis of complex heterocyclic systems and as a potential intermediate in the development of pharmaceutical agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, facilitating the discovery and development of novel molecules with significant scientific and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemijournal.com [chemijournal.com]
- 9. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]
- 10. scienceopen.com [scienceopen.com]
- 11. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US8492577B2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rjpbcs.com [rjpbcs.com]
The Carbon-Iodine Bond in 3-Iodophenyl Acetate: A Gateway to Diverse Molecular Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbon-iodine (C-I) bond, particularly on an aromatic scaffold, represents a highly versatile functional group in modern organic synthesis. Its inherent reactivity, characterized by a relatively low bond dissociation energy, makes it an excellent electrophilic partner in a wide array of cross-coupling reactions. This technical guide focuses on the reactivity of the C-I bond in 3-iodophenyl acetate, a readily accessible building block for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This document provides a comprehensive overview of its participation in key palladium-catalyzed cross-coupling reactions and nucleophilic substitution, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows.
Core Reactivity Profile
The reactivity of the C-I bond in this compound is primarily dictated by its susceptibility to oxidative addition to low-valent transition metal catalysts, most notably palladium(0). This step is often the rate-determining step in many cross-coupling catalytic cycles. The general order of reactivity for aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl, a trend directly correlated with the decreasing bond dissociation energies of the carbon-halogen bond.[1] The presence of the electron-withdrawing acetate group in the meta position of this compound can subtly influence the electron density at the carbon atom of the C-I bond, though its impact is less pronounced compared to substituents in the ortho or para positions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. This compound readily couples with a wide range of arylboronic acids or their esters in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond allows for the use of mild reaction conditions, often leading to excellent yields of the desired biaryl products.[2]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (1.4) | K₂CO₃ | DMF | Reflux | 0.5-1.5 | 92 | [3] |
| 2 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.05) | K₃PO₄ | Toluene/H₂O | 80 | 2 | 98 | [4] |
| 3 | 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Propylene Carbonate | 130 | - | 93 | [5] |
Experimental Protocol: Synthesis of 3-Acetoxyphenylboronic Acid via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL), is then added via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction
The Heck reaction provides a means to form substituted alkenes by coupling this compound with an alkene in the presence of a palladium catalyst and a base. The high reactivity of the C-I bond generally leads to good yields and high stereoselectivity for the trans isomer.[6][7]
Table 2: Representative Data for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | - | [8] |
| 2 | Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | 35.7 | [8] |
| 3 | 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 2 | 95 | [6] |
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
-
Base and Solvent Addition: Add a base, typically an amine base like triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Reaction: The tube is sealed, and the mixture is heated to 80-120 °C. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the substituted alkene.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aryl group of this compound to a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts. The high reactivity of the C-I bond often allows for these reactions to proceed under mild, copper-free conditions as well.[9][10]
Table 3: Representative Data for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 6 | 95 | [11] |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF/DMA | 80 | - | 60 | [11] |
| 3 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 99 | [10] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper co-catalyst like copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent, typically tetrahydrofuran (THF) or DMF, and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.2 mmol, 1.2 equiv.), dropwise to the stirred mixture.
-
Reaction: The reaction is typically stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine.[12][13] This reaction is highly valuable for the synthesis of aryl amines, which are prevalent in pharmaceuticals. The reactivity of the C-I bond facilitates the coupling with a broad range of amines under relatively mild conditions.
Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 80 | 2 | 98 | [14] |
| 2 | 4-Iodotoluene | Aniline | Ni(acac)₂ | K₃PO₄ | - | - | - | 95 | [15] |
| 3 | Bromobenzene | Diphenylamine | Pd(OAc)₂/RuPhos | - | - | - | - | 99 | [16] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: this compound (1.0 equiv.) and the amine (e.g., aniline, 1.2 equiv.) are added, followed by an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction: The vessel is sealed and heated to 80-110 °C with stirring. Reaction progress is monitored by an appropriate chromatographic technique.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Nucleophilic Aromatic Substitution
While palladium-catalyzed reactions are the most common transformations for this compound, nucleophilic aromatic substitution (SNA) can also occur under certain conditions. For a nucleophile to displace the iodide, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups in the ortho and/or para positions to stabilize the negatively charged Meisenheimer intermediate.[17]
In this compound, the acetate group is only weakly electron-withdrawing and is in the meta position relative to the iodine. Therefore, direct nucleophilic aromatic substitution is generally disfavored and requires harsh reaction conditions. Reactions with strong nucleophiles like alkoxides or thiolates would likely proceed very slowly, if at all, under typical SNAr conditions. Alternative mechanisms, such as those involving benzyne intermediates, might be possible under very strong basic conditions, but these would likely lead to a mixture of regioisomers.
Conclusion
The carbon-iodine bond in this compound serves as a highly reactive and versatile handle for the construction of a diverse range of molecular structures. Its excellent performance in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, makes it a valuable building block for the synthesis of biaryls, substituted alkenes, and aryl amines. While direct nucleophilic aromatic substitution is less facile due to the electronic nature of the substituent, the overall reactivity profile of this compound underscores its significance as a key intermediate in the fields of drug discovery and materials science. The provided protocols and mechanistic insights offer a solid foundation for the practical application of this versatile reagent in complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. odinity.com [odinity.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. rsc.org [rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Nucleophilic displacement in polyhalogenoaromatic compounds. Part 3. Kinetics of protiodeiodination of lodoarenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and predicted outcomes of electrophilic aromatic substitution (EAS) reactions on 3-iodophenyl acetate. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of physical organic chemistry and data from analogous compounds to offer a predictive model for its reactivity and regioselectivity. Detailed experimental protocols, adapted from standard laboratory procedures for similar transformations, are provided to guide research efforts.
Core Principles: Directing Effects of Substituents
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the interplay of the directing effects of the iodo and acetoxy substituents. Both groups are classified as ortho, para-directors, leading to a competitive scenario for the positioning of the incoming electrophile.
-
Iodo Group (-I): As a halogen, the iodo group is deactivating due to its electron-withdrawing inductive effect (-I). However, it is ortho, para-directing because the lone pairs on the iodine atom can donate electron density to the aromatic ring through resonance (+R effect), stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.[1]
-
Acetoxy Group (-OCOCH₃): The acetoxy group is also an ortho, para-director. The lone pair of electrons on the oxygen atom directly attached to the ring can participate in resonance, donating electron density and stabilizing the ortho and para intermediates.[2] However, the electron-withdrawing nature of the adjacent carbonyl group makes the acetoxy group less activating than a hydroxyl (-OH) group.[2]
Predicting Regioselectivity
In 1,3-disubstituted rings with two competing ortho, para-directors, the position of the incoming electrophile is determined by a combination of electronic and steric factors. The acetoxy group is generally considered a more potent activating group than the iodo group. Therefore, the positions activated by the acetoxy group are expected to be the primary sites of reaction.
The potential sites for electrophilic attack are C2, C4, and C6.
-
Position 2 (ortho to -I, ortho to -OCOCH₃): This position is electronically activated by both groups. However, it is sterically hindered, being situated between the two substituents.
-
Position 4 (para to -I, ortho to -OCOCH₃): This position is strongly activated by both substituents and is sterically accessible. This is predicted to be the major site of substitution.
-
Position 6 (ortho to -I, meta to -OCOCH₃): This position is activated by the iodo group but not by the acetoxy group, making it a less favored site for substitution.
Therefore, the primary product of electrophilic aromatic substitution on this compound is expected to be the 4-substituted isomer.
Caption: Competing directing effects in the EAS of this compound.
Key Electrophilic Aromatic Substitution Reactions
This section details the predicted reactions and provides generalized experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of this compound.
Nitration
Aromatic nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring.[3] The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[4]
Caption: Predicted nitration of this compound.
Table 1: Predicted Quantitative Data for Nitration
| Product Isomer | Predicted Yield (%) |
| 4-Nitro-3-iodophenyl acetate | 75-85 |
| 2-Nitro-3-iodophenyl acetate | 10-20 |
| Other isomers | <5 |
Experimental Protocol: Nitration of this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (15 mL) to 0°C in an ice-water bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (5 mL) to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10°C.
-
Reaction: Dissolve this compound (10 mmol) in a minimal amount of glacial acetic acid and add it dropwise to the nitrating mixture.
-
Monitoring: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly over crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Halogenation (Bromination)
Aromatic halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring.[5] For less reactive substrates, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is typically required to polarize the halogen molecule and generate a more potent electrophile.[6]
Caption: Predicted bromination of this compound.
Table 2: Predicted Quantitative Data for Bromination
| Product Isomer | Predicted Yield (%) |
| 4-Bromo-3-iodophenyl acetate | 80-90 |
| 2-Bromo-3-iodophenyl acetate | 5-15 |
| Other isomers | <5 |
Experimental Protocol: Bromination of this compound
-
Preparation: In a three-necked flask fitted with a dropping funnel, condenser, and magnetic stirrer, dissolve this compound (10 mmol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous FeBr₃.
-
Reaction: Add a solution of bromine (10 mmol) in the same solvent dropwise to the reaction mixture at room temperature.
-
Monitoring: Stir the mixture for 2-4 hours. The disappearance of the bromine color and the evolution of HBr gas indicate reaction progression. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated solution of sodium bisulfite to remove excess bromine.
-
Extraction: Separate the organic layer and wash it with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by recrystallization or column chromatography.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a method to introduce an acyl group (-COR) to an aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like AlCl₃.[7] The reaction is generally free from the rearrangements that can plague Friedel-Crafts alkylations.
Caption: Predicted Friedel-Crafts acylation of this compound.
Table 3: Predicted Quantitative Data for Friedel-Crafts Acylation
| Product Isomer | Predicted Yield (%) |
| 4-Acetyl-3-iodophenyl acetate | 70-80 |
| 2-Acetyl-3-iodophenyl acetate | 15-25 |
| Other isomers | <5 |
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Preparation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0°C, add acetyl chloride (1.1 eq.) dropwise.
-
Reaction: Add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise to the mixture, maintaining the temperature at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC.
-
Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography on silica gel.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing the electrophilic aromatic substitution reactions described in this guide.
Caption: A generalized workflow for electrophilic aromatic substitution experiments.
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 3-iodophenyl acetate with a generic arylboronic acid. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[1][2][3] Aryl iodides are highly reactive substrates for this transformation due to the ease of oxidative addition of the carbon-iodine bond to the palladium(0) catalyst.[1] The acetate group on the phenyl ring can be readily hydrolyzed post-coupling, providing a handle for further functionalization.
While a specific protocol for this compound is not extensively documented, the following protocol is based on well-established procedures for analogous aryl iodides and provides a robust starting point for optimization.[1][4]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid can be represented by the following general scheme:
Caption: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Typical Reaction Parameters
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions for the coupling of aryl iodides, which can be adapted for this compound.
| Component | Examples | Typical Loading/Equivalents | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.5 - 5 mol% | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require an external ligand.[1] |
| Ligand | PPh₃, P(o-tol)₃, XPhos, SPhos | 1 - 10 mol% | The choice of ligand is crucial for catalyst stability and reactivity.[1] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 1.5 - 3.0 equivalents | The base is required to activate the boronic acid for transmetalation. The choice of base can significantly affect the reaction rate and yield.[1] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water | - | A mixture of an organic solvent and an aqueous solution of the base is commonly used.[1] |
| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive substrates.[1] |
| Reaction Time | 1 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS.[1] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound (1.0 mmol) with a generic arylboronic acid (1.2 mmol).
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene (5 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Deionized water (2 mL, degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and add them to the reaction flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.[1]
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the arylboronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Use of 3-Iodophenyl Acetate in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3-iodophenyl acetate as a substrate in the palladium-catalyzed Heck reaction. This versatile reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of complex molecules from simple precursors. The protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] Aryl iodides, such as this compound, are particularly effective substrates for this transformation due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst. This reaction allows for the straightforward introduction of a 3-acetoxyphenyl group onto a variety of olefinic scaffolds, leading to the synthesis of substituted stilbenes, cinnamates, and other vinylarenes. These products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] The acetate functionality on the phenyl ring can be retained in the final product or can be readily hydrolyzed to the corresponding phenol, providing a handle for further functionalization.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Heck reaction of aryl iodides with various alkenes. While specific data for this compound is limited in readily available literature, the data for structurally similar aryl iodides, such as iodobenzene and its derivatives, provide a strong predictive framework for reaction optimization.
Table 1: Heck Reaction of Aryl Iodides with Styrene Derivatives
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1.5) | TDTAT (3.0) | K₂CO₃ (2) | Water | 100 | 6 | 96[3] |
| 2 | Bromobenzene | Styrene | Pd/C (0.1) | - | Na₂CO₃ (1.45) | NMP | 150 | 3 | High Conversion[4] |
| 3 | 4-Bromobenzonitrile | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.1) | - | K₂CO₃ (1.5) | DMF/Water | 100 | 12 | 95 |
Table 2: Heck Reaction of Aryl Iodides with Acrylate Derivatives
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | n-Butyl acrylate | PdNPs/rGO-NH₂ (1) | - | Et₃N (2.5) | DMF | 60 | 16 | 100[5] |
| 2 | 4-Iodoanisole | n-Butyl acrylate | PdCl₂ (0.4) | dppc⁺PF₆⁻ (0.4) | Et₃N (2) | [bmim][PF₆] | 120 | 3 | 87[6] |
| 3 | 3-Iodoanisole | n-Butyl acrylate | PdCl₂ (0.2) | dppc⁺PF₆⁻ (0.2) | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 94[6] |
| 4 | Iodobenzene | Ethyl acrylate | bioPd (25% mass) | - | Et₃N (2) | DMF | 100 | 4 | High Conversion |
Experimental Protocols
The following are generalized protocols for performing a Heck reaction using an aryl iodide like this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for a given alkene substrate.
General Protocol for the Heck Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, NMP, acetonitrile, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating capabilities
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 equiv.), the desired alkene (1.1-1.5 equiv.), the palladium catalyst (0.5-5 mol%), and, if used, the phosphine ligand (1-10 mol%).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the this compound).
-
Add the base (1.5-3.0 equiv.) to the reaction mixture.
-
Seal the flask and heat the mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Applications in Drug Development
The products derived from the Heck reaction of this compound, particularly 3-acetoxystilbenes and related structures, are of significant interest to drug development professionals. The stilbene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The incorporation of an acetoxy group at the 3-position can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.
The strategic placement of an iodine atom on a phenyl ring is a recognized strategy in medicinal chemistry to enhance drug potency and selectivity through halogen bonding.[7] While the iodine is lost in the Heck reaction, its presence in the starting material allows for the efficient synthesis of compounds that can be further modified. For instance, the resulting 3-acetoxy moiety can be hydrolyzed to a phenol, which is a common pharmacophore in many biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets.
Many stilbene derivatives are known to possess antioxidant, anti-inflammatory, and anticancer properties. The 3-hydroxystilbene core, accessible from the products of these reactions, is a key structural motif in various natural products with therapeutic potential. Therefore, the Heck reaction with this compound provides a valuable synthetic route to libraries of novel compounds for screening and lead optimization in drug discovery programs.
References
- 1. Pd Catalyst Supported Thermo-Responsive Modified Poly(N-isopropylacrylamide) Grafted Fe3O4@CQD@Si in Heck Coupling Reaction [ajgreenchem.com]
- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become a cornerstone in modern organic synthesis.[2] Its broad functional group tolerance and mild reaction conditions make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]
3-Iodophenyl acetate is an excellent substrate for the Sonogashira coupling due to the high reactivity of the carbon-iodine bond, which often allows the reaction to proceed under mild conditions with high efficiency.[3] The resulting acetylenic phenyl acetate derivatives are versatile intermediates that can be further elaborated, for instance, through "click chemistry" or other cross-coupling reactions.[4]
These application notes provide detailed experimental protocols for the Sonogashira coupling of this compound with various terminal alkynes, offering both traditional copper-co-catalyzed and copper-free methodologies. A troubleshooting guide is also included to address common challenges encountered during the reaction.
Reaction Mechanism: The Dual Catalytic Cycle
The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[2] In this case, the deprotonated alkyne is thought to coordinate directly with the palladium center.
Data Presentation: Sonogashira Coupling of Aryl Iodides
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes. This data is representative and may require optimization for specific substrates and scales.
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-3,5-dimethylphenyl acetate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 12 | >95[4] |
| 2 | 4-Iodo-3,5-dimethylphenyl acetate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPEA | DMF | RT | 12 | >95[4] |
| 3 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | THF | RT | 2 | 98 |
| 4 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | 4 | Et₃N | DMF | 80 | 4 | 95 |
| 5 | Methyl 4-iodobenzoate | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | Piperidine | THF | 65 | 6 | 92 |
| 6 | 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (1.5) | 3 | Et₃N | Dioxane | 90 | 5 | 90 |
| 7 | 4-Iodonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 1 | 99 |
| 8 | 1-Iodo-2-nitrobenzene | Phenylacetylene | CuI (5) / PPh₃ (15) | - | KOH | Water | 140 | 4 | 91[2] |
| 9 | 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) / P(p-tol)₃ (4) | - | DBU | THF | 60 | 12 | 95[6] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF, or triethylamine)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv, or as solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Reagent Addition: Add anhydrous and degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv). To the stirred suspension, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the organic phase sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize the formation of alkyne homocoupling (Glaser) byproducts by eliminating the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a phosphine ligand like P(p-tol)₃ (4 mol%))
-
Amine base (e.g., triethylamine, diisopropylamine, or DBU) (2-3 equiv, or as solvent)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or acetonitrile)
-
Standard workup and purification reagents as in Protocol 1
Equipment:
-
As described in Protocol 1
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., DBU, 2.0 equiv) to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous and degassed solvent (e.g., THF). Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Seal the flask and stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd or Cu) - Impure starting materials - Insufficiently inert atmosphere - Inappropriate base or solvent | - Use fresh, high-quality catalysts.[3] - Purify starting materials if necessary. - Ensure rigorous degassing of solvents and use of a proper inert gas setup.[3] - Screen different bases (e.g., Et₃N, DIPEA, DBU) and solvents (e.g., THF, DMF, MeCN). |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition due to impurities, high temperature, or solvent choice. | - Use high-purity reagents and solvents.[3] - Avoid excessively high temperatures. - Consider using a different solvent; anecdotal evidence suggests THF can sometimes promote this.[7] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen - High concentration of copper catalyst - Slow cross-coupling rate | - Rigorously exclude oxygen by using an inert atmosphere.[8] - Use a copper-free protocol (see Protocol 2).[2] - Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.[8] - Optimize the palladium catalyst and ligands to accelerate the desired cross-coupling. |
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively perform the Sonogashira coupling of this compound for the synthesis of valuable acetylenic compounds for a wide range of applications in drug discovery and materials science.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Iodophenyl Acetate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodophenyl acetate is a versatile building block in organic synthesis, particularly valued for its utility in palladium-catalyzed cross-coupling reactions. The presence of an iodine atom, a highly reactive leaving group in such reactions, and an acetate-protected phenol moiety makes it a strategic precursor for the synthesis of a wide array of complex molecules. The acetate group can be readily hydrolyzed to a phenol, providing a handle for further functionalization, which is a common strategy in the development of pharmaceuticals and functional materials.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Iodides
While specific data for this compound is limited in readily available literature, the following table provides typical conditions and yields for the Suzuki-Miyaura coupling of various aryl iodides with arylboronic acids, which can serve as a starting point for optimization.
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | 83-99 |
| 2 | 4-Iodo-3,5-dimethylphenyl acetate | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | High |
| 3 | Iodobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | EtOH/H₂O | 80 | 14 | 99 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol is a representative procedure based on established methods for similar aryl iodides.[1][2]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[2]
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.[2]
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(4-methoxyphenyl)phenyl acetate.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] With this compound, this reaction is useful for introducing vinyl groups, which are valuable synthetic intermediates.
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Quantitative Data for Heck Reaction of Aryl Iodides
The following table presents typical conditions and yields for the Heck reaction of aryl iodides with alkenes.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 100 | 12 | 96 |
| 2 | Iodobenzene | Ethyl acrylate | Pd(OAc)₂ (1) | Et₃N | Acetonitrile | 80-90 | 1 | High |
| 3 | o-Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ (2) | Et₃N | Acetonitrile | 80-90 | 1 | 36 |
Experimental Protocol: Heck Reaction of this compound with Styrene
This protocol is a representative procedure based on established methods for similar aryl iodides.[3]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq.) in acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq.) and styrene (1.2 mmol, 1.2 eq.) to the solution.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 80-90 °C and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture to remove any precipitated salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 3-styrylphenyl acetate.
Sonogashira Coupling
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C(sp)-C(sp²) bond.[4] This reaction allows for the introduction of an alkynyl moiety onto the this compound scaffold.
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling of Aryl Iodides
The following table summarizes typical conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes.
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-3,5-dimethylphenyl acetate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-60 | 4-12 | High |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (cat.) | Cu₂O on alumina (cat.) | - | THF/DMA | 80 | - | 60 |
| 3 | 3-Iodopyridine | Phenyl(trimethylsilyl)acetylene | Pd(OAc)₂ (5) | - | NaOAc | DMF | 100 (MW) | 0.25 | 75-90 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative procedure based on established methods for similar aryl iodides.[4]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
The reaction mixture is then stirred at room temperature or heated to 50-60 °C.
-
The progress of the reaction should be monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered to remove the amine salt, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 3-(phenylethynyl)phenyl acetate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5] This reaction enables the synthesis of various N-aryl compounds from this compound.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides
The following table provides typical conditions and yields for the Buchwald-Hartwig amination of aryl halides with various amines.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Tolyl triflate | Morpholine | [Pd(NHC)(allyl)Cl] (cat.) | - | NaOtBu | Toluene | RT | <1 min | 70 |
| 2 | 4-Bromoanisole | Morpholine | [Pd(NHC)(allyl)Cl] (cat.) | - | NaOtBu | Toluene | RT | 5 min | 90 |
| 3 | 5-Bromopyrimidine | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ | Toluene | 100 | - | Good |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative procedure based on established methods for similar aryl halides.[3]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add palladium(II) acetate (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (2 mL).
-
Add this compound (1.0 mmol, 1.0 eq.), morpholine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(3-acetoxyphenyl)morpholine.
Experimental Workflow Diagram
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. odinity.com [odinity.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the core of blockbuster drugs and advanced organic materials. The targeted synthesis of these compounds is therefore of critical importance. 3-Iodophenyl acetate is a versatile and readily available building block for the construction of a wide array of biaryl and other valuable organic molecules through palladium-catalyzed cross-coupling reactions. Its acetate group can serve as a synthetic handle for further functionalization or be converted to a phenol, a common pharmacophore.
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Palladium-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides, such as this compound, are highly reactive coupling partners in these transformations due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle.
General Reaction Scheme
A general scheme for the palladium-catalyzed cross-coupling of this compound with various coupling partners is shown below.
Caption: General workflow for biaryl synthesis using this compound.
Data Presentation: Comparison of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions using aryl iodides. While specific data for this compound is limited in the literature, the data presented for analogous aryl iodides provides a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12-24 | 75-95 | [1] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 | [2] |
| PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 12 | 85-98 | [2] |
Table 2: Heck Reaction of Aryl Iodides with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1-5) | - | Et₃N | DMF | 80-120 | 2-24 | 70-95 | [3] |
| PdCl₂ (cat.) | PPh₃ (cat.) | K₂CO₃ | DMF/H₂O | 100 | 12 | ~80 | [4] |
| Pd(PPh₃)₄ (cat.) | - | Et₃N | Acetonitrile | 80-90 | 1 | ~36 | [5] |
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT-60 | 2-12 | 80-95 | [6] |
| Pd(OAc)₂ (0.5) | - | Cs₂CO₃ | Dioxane | RT | 48 | ~90 | [7] |
| PdCl₂(PPh₃)₂ (0.5) | - | [TBP][4EtOV] | - | 55 | 3 | 72-99 | [1] |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Aniline
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 80 | 18 | 85-98 | [8] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | 12 | 80-95 | [8] |
| γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | H₂O | 50 | 5 | ~90 | [9][10] |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with this compound. These protocols are based on established procedures for similar aryl iodides and should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of a biaryl compound from this compound and an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Heck Reaction of this compound with an Alkene
This protocol provides a general method for the arylation of an alkene using this compound.
Reaction Scheme:
Caption: Heck reaction of this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate, 1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triethylamine (Et₃N, 2-3 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Water and brine solution
-
Schlenk flask with condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and palladium(II) acetate (1-5 mol%).
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide).
-
Add triethylamine (2-3 equiv).
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted alkene.[3]
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the formation of an arylalkyne from this compound and a terminal alkyne.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Schlenk flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To the stirred suspension, add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylalkyne.[6]
Protocol 4: Buchwald-Hartwig Amination of this compound with an Amine
This protocol outlines a general procedure for the C-N bond formation between this compound and a primary or secondary amine.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or diethyl ether
-
Water and brine solution
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating block
Procedure:
-
In an inert atmosphere glovebox or a Schlenk tube, combine this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.01 mmol) and BINAP (0.015 mmol) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the mixture of reactants.
-
Seal the reaction vessel and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate or diethyl ether (3 x 15 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.[8]
Conclusion
This compound is a valuable and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of biaryl and related compounds. The protocols provided herein serve as a foundation for researchers to develop and optimize synthetic routes for their specific targets. The relatively mild conditions and broad functional group tolerance of these reactions make them highly applicable in the fields of drug discovery and materials science. Further optimization of catalysts, ligands, and reaction conditions may be necessary to achieve optimal results for specific coupling partners.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sctunisie.org [sctunisie.org]
- 5. odinity.com [odinity.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Substituted Styrenes from 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted styrenes starting from 3-iodophenyl acetate. Substituted styrenes are crucial building blocks in medicinal chemistry and materials science. The protocols herein focus on robust and versatile palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, Stille, and Sonogashira coupling reactions. Each method is presented with a detailed experimental procedure, a summary of reaction parameters in tabular format for easy comparison, and graphical workflows to illustrate the chemical transformations.
Introduction: Synthetic Strategies
The synthesis of substituted styrenes from this compound primarily relies on palladium-catalyzed cross-coupling reactions. These methods offer a powerful means to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of method often depends on the availability of coupling partners, desired substitution pattern on the vinyl group, and tolerance for specific reagents (e.g., organotin toxicity in Stille couplings).[3] The primary strategies discussed are:
-
Heck Reaction: A direct coupling of this compound with an alkene.[4][5] This is often the most straightforward approach if the desired alkene is commercially available or easily synthesized.
-
Suzuki Reaction: Coupling of this compound with a vinylboronic acid or ester.[6][7] This method is widely used due to the stability and low toxicity of boronic acid reagents.
-
Stille Reaction: Coupling of this compound with a vinylstannane.[3][8] While highly effective, the toxicity of organotin compounds is a significant drawback.[8]
-
Sonogashira Coupling followed by Reduction: A two-step approach involving the initial coupling of this compound with a terminal alkyne, followed by selective reduction of the resulting alkyne to an alkene.[9][10]
Below is a diagram illustrating the different synthetic pathways.
Figure 1. Synthetic pathways from this compound to substituted styrenes.
Heck Reaction Protocol
The Heck reaction facilitates the direct vinylation of this compound using an alkene coupling partner in the presence of a palladium catalyst and a base.[2]
Experimental Workflow
Figure 2. General workflow for the Heck reaction.
Detailed Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 4 mol%).[11]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[11]
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and a polar aprotic solvent such as DMF or acetonitrile (to make a 0.1-0.2 M solution).[11]
-
Base Addition: Add a base, such as triethylamine (Et₃N, 2.0-3.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv), to the reaction mixture.[11]
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS. The reaction is often complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12][13]
Heck Reaction Catalytic Cycle
Figure 3. Catalytic cycle of the Mizoroki-Heck reaction.
Suzuki Reaction Protocol
The Suzuki reaction couples this compound with a vinylboronic acid or its ester derivative. It is known for its mild conditions and the low toxicity of its boron-containing reagents.[7]
Detailed Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv), the vinylboronic acid or ester (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) in a solvent mixture, typically toluene and water or THF and water.[6][14]
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 M, 3.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute it with ethyl acetate. Separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Stille Reaction Protocol
The Stille reaction involves the coupling of this compound with an organostannane reagent, such as tributyl(vinyl)tin.[3][8]
Detailed Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a dry, degassed solvent like DMF or toluene.[15][16]
-
Reagent Addition: Add this compound (1.0 equiv) and the vinylstannane reagent (1.1-1.3 equiv).
-
Additives (Optional): In some cases, a copper(I) salt (e.g., CuI) or a lithium salt (e.g., LiCl) is added to accelerate the reaction.[16]
-
Reaction: Heat the mixture, typically between 80 °C and 110 °C, and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Tin Removal: Wash the filtrate with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, which can then be removed by filtration.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Sonogashira Coupling and Reduction Protocol
This two-step sequence first forms an aryl alkyne, which is then selectively reduced to the corresponding styrene.
Protocol Part A: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper co-catalyst (CuI, 4 mol%) in a solvent such as THF or DMF.[9][17]
-
Reagent Addition: Add a base, typically an amine like triethylamine or diisopropylamine (3.0 equiv), followed by the terminal alkyne (1.2 equiv).[10]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup and Purification: Perform a standard aqueous workup as described for the Heck reaction. Purify the resulting aryl alkyne intermediate by column chromatography.
Protocol Part B: Selective Alkyne Reduction (Lindlar Hydrogenation)
-
Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 5-10 wt%) in a solvent like ethyl acetate or methanol.
-
Reaction: Add the purified aryl alkyne from Part A. Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon.
-
Monitoring: Stir the reaction vigorously under the H₂ atmosphere. Monitor the reaction carefully by TLC or GC-MS to avoid over-reduction to the corresponding alkane.
-
Workup: Once the alkyne is consumed, filter the reaction mixture through Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting styrene is often pure enough for subsequent use, but can be further purified by chromatography if necessary.
Data Presentation: Comparison of Methods
The following table summarizes typical reaction parameters for the synthesis of substituted styrenes from this compound. Yields are representative and will vary based on the specific alkene or coupling partner used.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Key Consideration |
| Heck | Pd(OAc)₂ (2-5) | PPh₃ or P(o-tol)₃ (4-10) | Et₃N or K₂CO₃ (2-3) | DMF, MeCN | 80-120 | 70-95 | Direct, atom-economical.[4][11] |
| Suzuki | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ or K₃PO₄ (2-3) | Toluene/H₂O | 80-100 | 75-98 | Low toxicity of boron reagents.[6][18] |
| Stille | Pd(PPh₃)₄ (2-5) | - | - | DMF, Toluene | 80-110 | 70-95 | High toxicity of tin reagents.[3][19] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | Et₃N or Piperidine (3) | THF, DMF | 25-60 | 85-95 (for alkyne) | Requires a second reduction step.[9][10] |
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jeolusa.com [jeolusa.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Fries Rearrangement of 3-Iodophenyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fries rearrangement is a cornerstone organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This rearrangement is an ortho- and para-selective electrophilic aromatic substitution, where an acyl group from the phenolic ester migrates to the aryl ring.[2] The regioselectivity towards the ortho or para product can be controlled by adjusting reaction conditions such as temperature and solvent polarity.[1][2] Low temperatures and polar solvents generally favor the formation of the para-substituted product, while high temperatures and non-polar solvents favor the ortho-isomer.[1][2][3]
This protocol focuses on the Fries rearrangement of 3-iodophenyl acetate. The resulting iodinated hydroxyacetophenones, such as 2-hydroxy-4-iodoacetophenone and 4-hydroxy-2-iodoacetophenone, are valuable intermediates in pharmaceutical development.[4] Their utility stems from the presence of the iodine atom, which can be used for further cross-coupling reactions or for the introduction of radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) to create radiopharmaceuticals for imaging and therapeutic applications in nuclear medicine.[5][6]
Reaction Mechanism and Regioselectivity
The reaction is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination makes the carbonyl carbon more electrophilic. The bond between the acyl group and the phenolic oxygen cleaves, forming an acylium ion intermediate.[2] This highly reactive electrophile then attacks the electron-rich aromatic ring at the ortho and para positions. The final products are obtained after hydrolysis of the reaction mixture.
The selectivity is governed by reaction kinetics and thermodynamics. The para product is often kinetically favored at lower temperatures. At higher temperatures, the reaction becomes reversible, and the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the aluminum catalyst, is predominantly formed.[1]
Caption: General mechanism of the Fries rearrangement.
Experimental Protocols
This section provides a detailed methodology for the synthesis of hydroxyacetophenones from this compound. The following is a general procedure that can be optimized to favor either the ortho or para isomer based on the principles outlined above.
Materials and Equipment
-
Reagents: this compound, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric acid (HCl, concentrated), Ethyl acetate, Sodium bicarbonate (saturated solution), Brine, Anhydrous sodium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, dropping funnel, ice bath, standard glassware for extraction and workup, rotary evaporator, column chromatography setup, Thin Layer Chromatography (TLC) plates.
Procedure
The entire process should be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent decomposition of the Lewis acid catalyst.
Caption: Experimental workflow for the Fries rearrangement.
Step-by-Step Method:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.5 equivalents) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath with stirring.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction:
-
For the para-isomer (4-hydroxy-2-iodoacetophenone): Continue stirring at a low temperature (e.g., 0-25 °C) for several hours.
-
For the ortho-isomer (2-hydroxy-4-iodoacetophenone): After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for several hours.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude mixture of ortho and para isomers using silica gel column chromatography to isolate the individual products.
Data Presentation
The ratio of ortho to para products is highly dependent on the specific reaction conditions. The following table summarizes expected outcomes based on general principles of the Fries rearrangement.[1][3]
| Parameter | Condition Favoring para-isomer | Condition Favoring ortho-isomer |
| Temperature | Low (≤ 25°C) | High (> 100°C) |
| Solvent | Polar (e.g., Nitrobenzene) | Non-polar (e.g., CS₂) |
| Catalyst Stoichiometry | Catalytic amounts | Excess molar equivalents |
| Expected Major Product | 4-hydroxy-2-iodoacetophenone | 2-hydroxy-4-iodoacetophenone |
| Kinetic/Thermodynamic | Kinetic Control | Thermodynamic Control |
Applications in Drug Development
The iodinated hydroxyacetophenone products are versatile precursors in medicinal chemistry. The iodine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.[7]
A primary application is in the synthesis of radiolabeled molecules for medical imaging.[5] By replacing the stable iodine atom with a radioactive isotope like ¹²³I (for SPECT imaging) or ¹²⁴I (for PET imaging), researchers can create tracers that bind to specific biological targets, such as enzymes or receptors. This allows for non-invasive visualization and quantification of biological processes in vivo, which is critical for disease diagnosis and for understanding a drug's mechanism of action.
Caption: Application of products in radiotracer development.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4′-ヒドロキシ-3′-ヨードアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: 3-Iodophenyl Acetate as a Precursor for Dibenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a proposed synthetic route to dibenzofurans using 3-iodophenyl acetate as a key precursor. Dibenzofurans are a significant class of heterocyclic compounds that form the core structure of various natural products and medicinally important molecules. Their synthesis is of great interest to the pharmaceutical and materials science industries.
While a direct, one-pot synthesis of dibenzofurans from this compound is not extensively documented, a robust two-step synthetic strategy is proposed based on well-established organometallic cross-coupling and cyclization reactions. This approach offers a versatile pathway to a range of substituted dibenzofurans.
Proposed Synthetic Strategy
The synthesis of dibenzofurans from this compound can be envisioned through a two-step sequence:
-
Formation of a Diaryl Ether Intermediate: An initial cross-coupling reaction between this compound and a substituted phenol to form a diaryl ether. This can be achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig O-arylation.
-
Intramolecular Cyclization: The subsequent intramolecular cyclization of the diaryl ether intermediate to construct the dibenzofuran core. This transformation is typically facilitated by a palladium-catalyzed C-H activation/C-O bond formation.
Experimental Protocols
Step 1: Synthesis of Diaryl Ether Intermediate via Ullmann Condensation
This protocol describes the copper-catalyzed O-arylation of a phenol with this compound.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methoxyphenol)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the substituted phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF or DMSO via syringe.
-
Stir the reaction mixture at 110-140 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Step 2: Palladium-Catalyzed Intramolecular Cyclization to Dibenzofuran
This protocol outlines the synthesis of the dibenzofuran core from the previously synthesized diaryl ether intermediate.[1]
Materials:
-
Diaryl ether intermediate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium pivalate
-
Dimethyl sulfoxide (DMSO) or pivalic acid[1]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a sealable reaction tube, combine the diaryl ether (1.0 equiv.), palladium(II) acetate (0.05-0.10 equiv.), and tricyclohexylphosphine tetrafluoroborate (0.10-0.20 equiv.), and cesium carbonate (1.2 equiv.).[2]
-
Evacuate the tube and backfill with an inert gas. Repeat this process three times.
-
Add anhydrous DMSO to the reaction tube.[2]
-
Seal the tube and heat the reaction mixture to 140 °C for 20-24 hours.[2] Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the target dibenzofuran.
Data Presentation
The following table summarizes typical reaction conditions and yields for analogous reactions found in the literature, which can serve as a benchmark for the proposed synthesis.
| Step | Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ullmann O-Arylation | CuI (10) | Picolinic acid (20) | K₃PO₄ | DMSO | 110 | 24 | 75-95 |
| 1 | Buchwald-Hartwig O-Arylation | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 80-98 |
| 2 | Intramolecular Cyclization | Pd(OAc)₂ (10) | PCy₃·HBF₄ (20) | Cs₂CO₃ | DMSO | 140 | 20 | 60-95[2] |
| 2 | Intramolecular Cyclization | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | DMA | 120 | 24 | 70-90 |
Visualizations
Synthetic Workflow
Caption: Proposed two-step synthetic workflow for dibenzofurans.
Catalytic Cycle for Intramolecular Cyclization
Caption: Simplified catalytic cycle for Pd-catalyzed cyclization.
Applications in Drug Development
The dibenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. The ability to synthesize a variety of substituted dibenzofurans using this proposed route could be highly valuable for the development of new therapeutic agents. The functional group tolerance of the cross-coupling and cyclization reactions allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The iodophenyl acetate precursor itself is part of a class of compounds that are useful as intermediates in the synthesis of more complex molecules with potential biological activities.[3]
References
Application Note: A Standardized Protocol for the Acetylation of 3-Iodophenol to 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 3-iodophenyl acetate through the acetylation of 3-iodophenol. This process is a fundamental esterification reaction with broad applications in organic synthesis, serving as a crucial step in the generation of more complex molecules for pharmaceutical and materials science research. The protocol detailed below utilizes acetic anhydride as the acetylating agent and pyridine as a catalyst, a widely adopted and efficient method for the acetylation of phenolic compounds.[1][2]
Introduction
The acetylation of phenols is a common chemical transformation that protects the hydroxyl group or serves as an intermediate step in a larger synthetic sequence. The reaction involves the conversion of the phenolic hydroxyl group into an acetate ester. This protocol focuses on the specific conversion of 3-iodophenol to this compound, a valuable building block in organic chemistry. The presence of the iodine atom provides a site for further functionalization, for instance, through cross-coupling reactions.
The described method employs acetic anhydride in the presence of pyridine.[1][2] Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as a base to neutralize the acetic acid byproduct formed during the reaction.[3] This procedure is known for its high yields and relatively mild reaction conditions.
Experimental Protocol
This section details the step-by-step procedure for the acetylation of 3-iodophenol.
2.1. Materials and Reagents
-
3-Iodophenol
-
Acetic Anhydride (Ac₂O)
-
Pyridine (dry)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
2.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.3. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-iodophenol (1.0 equivalent) in dry pyridine (2-10 mL per mmol of 3-iodophenol) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirring solution, add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise via a dropping funnel.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and carefully quench the excess acetic anhydride by the slow addition of methanol or water.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by water, saturated aqueous NaHCO₃ solution to remove acetic acid, and finally with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the crude product can be further purified by silica gel column chromatography.
-
Data Presentation
The following table summarizes the key quantitative data for the protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Iodophenol | 1.0 eq | Starting material |
| Acetic Anhydride | 1.5 - 2.0 eq | Acetylating agent[4] |
| Pyridine | 2-10 mL/mmol | Catalyst and base |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Initial cooling, then ambient temperature |
| Reaction Time | Varies | Monitor by TLC for completion |
| Expected Outcome | ||
| Product | This compound | |
| Yield | Good to Excellent | Typically high for this type of reaction |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram
The following diagram illustrates the simplified reaction mechanism.
References
- 1. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodophenyl Acetate: A Guide to Catalyst Selection and Protocol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic introduction of functionalized aryl groups is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The palladium-catalyzed cross-coupling of 3-iodophenyl acetate offers a versatile platform for accessing a wide array of substituted phenyl acetate derivatives, which can serve as key intermediates in these endeavors. The choice of the palladium catalyst and reaction conditions is paramount to achieving high yields and purity. This document provides a comprehensive guide to the selection of appropriate palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound, complete with detailed experimental protocols and a comparative data summary.
Data Presentation: Catalyst Performance in the Cross-Coupling of Aryl Iodides
The following table summarizes representative palladium catalyst systems and their performance in the cross-coupling of this compound and structurally similar aryl iodides. This data is intended to serve as a guide for catalyst selection and reaction optimization.
| Coupling Reaction | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12-24 | >95 | 4-Iodo-3,5-dimethylphenyl acetate |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12 | 60-80 | Aryl Iodides | |
| Pd₂(dba)₃ (1 mol%) | P(t-Bu)₃ (2 mol%) | K₃PO₄ | 1,4-Dioxane | RT | 12 | ~95 | Aryl Iodides | |
| Heck | Pd(OAc)₂ (1-5 mol%) | - | Et₃N | DMF | 80-120 | 2-24 | High | 4-Iodo-3,5-dimethylphenyl acetate |
| Pd/C | - | Et₃N / Bu₄NCl | H₂O | 100 | - | High | Aryl Iodides | |
| PdCl₂(PPh₃)₂ (1 mol%) | - | K₂CO₃ | DMF | 100 | 3 | 96 | Iodobenzene | |
| Sonogashira | PdCl₂(PPh₃)₂ (2 mol%) | - | Et₃N | THF | RT-60 | - | High | 4-Iodo-3,5-dimethylphenyl acetate |
| Pd(PPh₃)₄ (2 mol%) | - | DIPEA | DMF | RT | - | High | 4-Iodo-3,5-dimethylphenyl acetate | |
| Pd₂(dba)₃ (0.5 mol%) | - | K₃PO₄ | EtOH/H₂O | 80 | - | Good-Excellent | Aryl Iodides |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions. The data presented is for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling of this compound. These protocols are based on established procedures for similar aryl iodides and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 3-phenylphenyl acetate.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-phenylphenyl acetate.
Protocol 2: Heck Coupling of this compound with Methyl Acrylate
This protocol describes the synthesis of methyl (E)-3-(3-acetoxyphenyl)acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (1-5 mol%), and anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide).
-
Add methyl acrylate (1.2-1.5 equiv) and triethylamine (2-3 equiv) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired methyl (E)-3-(3-acetoxyphenyl)acrylate.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 3-(phenylethynyl)phenyl acetate.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv).
-
To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-(phenylethynyl)phenyl acetate.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as a general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols: Solvent Effects in Heck Reactions Involving 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of solvents in the palladium-catalyzed Heck reaction, with a specific focus on the coupling of 3-iodophenyl acetate with various alkenes. The selection of an appropriate solvent is paramount as it can significantly influence reaction rates, yields, and selectivity. This document offers quantitative data from a representative system, detailed experimental protocols, and visualizations to aid in the rational design and optimization of Heck reactions.
The Role of the Solvent in the Heck Reaction
The solvent in a Heck reaction serves multiple functions beyond simply dissolving the reactants. It can influence the stability of the palladium catalyst, the solubility of inorganic bases, and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Polar aprotic solvents are often favored as they can stabilize the cationic palladium intermediates formed during the catalytic cycle, leading to higher reaction rates.[1][3]
Quantitative Analysis of Solvent Effects
Table 1: Effect of Solvent on the Heck Reaction of Iodobenzene with Methyl Acrylate
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| N-Methylpyrrolidone (NMP) | Triethylamine/Na2CO3 | Not Specified | Not Specified | High | Iodobenzene |
| Dimethylformamide (DMF) | Triethylamine | 100 | 0.2 | >95 | Iodobenzene |
| Water | Triethylamine | 100 | 0.33 | 40 | Iodobenzene |
| Cyrene | Triethylamine | 150 | 1 | 86 | Iodobenzene |
| Acetonitrile (CH3CN) | Triethylamine | 80 | Not Specified | High | Iodobenzene |
Note: The data presented is for the Heck reaction of iodobenzene and methyl or t-butyl acrylate and serves as a representative example of solvent effects in Heck reactions of aryl iodides.[3][4][5]
Experimental Protocols
This section provides a general and a more detailed protocol for performing a Heck reaction with this compound.
General Experimental Protocol
A typical Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent.[4] The reaction is usually conducted under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.
Workflow of the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Detailed Protocol: Synthesis of (E)-Methyl 3-(3-acetoxyphenyl)acrylate
This protocol describes the reaction of this compound with methyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 1-5 mol%)
-
Triethylamine (Et3N, 2-3 equiv) or Potassium Carbonate (K2CO3, 2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (see Table 1)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes, water, brine)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (1-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add this compound (1.0 equiv) and the chosen anhydrous solvent (e.g., DMF, to a concentration of 0.1-0.5 M with respect to the aryl iodide).
-
To the stirred mixture, add methyl acrylate (1.2-1.5 equiv) followed by the base (e.g., triethylamine, 2-3 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.
Influence of Solvent Properties on the Heck Reaction
The choice of solvent has a profound impact on the outcome of a Heck reaction. The following diagram illustrates the logical relationships between key solvent properties and their effects on the reaction.
Caption: Solvent properties influencing Heck reaction outcomes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 3-Iodophenyl Acetate with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is invaluable for synthesizing complex molecules, including pharmaceuticals, natural products, and advanced organic materials, often under mild reaction conditions.[4][5] These notes provide detailed protocols for the Sonogashira coupling of 3-iodophenyl acetate with various terminal alkynes, a key transformation for introducing the versatile alkynyl moiety onto a phenyl acetate scaffold, enabling further functionalization in drug development and materials science.
Reaction Mechanism
The Sonogashira coupling mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.
-
Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[3][6] This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) halide. This is often the rate-determining step.[2]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Application Notes
The Sonogashira coupling is highly versatile due to its tolerance of a wide range of functional groups and its effectiveness under relatively mild conditions.
Key Reagents and Conditions
| Component | Examples | Role & Considerations |
| Aryl Halide | This compound | Aryl iodides are the most reactive substrates, allowing for milder conditions compared to bromides or chlorides.[7] |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol | The choice of alkyne determines the final product structure. Silyl-protected alkynes like TMSA can be used to install a terminal alkyne after deprotection.[8][9] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically used in low catalytic loadings (0.5-5 mol%). PdCl₂(PPh₃)₂ is air-stable but requires in-situ reduction to the active Pd(0) species.[3][10] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Essential for the formation of the copper acetylide, which accelerates the transmetalation step.[3] Copper-free protocols exist but may require harsher conditions or specialized ligands.[11] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine | An amine base is required to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[6][12] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile | Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and unwanted side reactions.[12] |
| Ligand | Triphenylphosphine (PPh₃) | Phosphine ligands stabilize the palladium catalyst. Bulky, electron-rich phosphines can improve reaction efficiency, especially for less reactive substrates.[7] |
Substrate Scope and Yields
The following table summarizes typical conditions and outcomes for the Sonogashira coupling of an aryl iodide with various terminal alkynes. While specific data for this compound is not extensively published, data from iodobenzene serves as a reliable model. The electron-withdrawing nature of the acetate group is expected to have a minimal to slightly favorable effect on the rate of oxidative addition.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 0.5 mol% PdCl₂(PPh₃)₂, 1 mol% CuI | Et₃N / THF | 55 | 3 | ~95%[10] |
| 2 | Trimethylsilylacetylene | 1 mol% Pd(MCM-41-2P), 5 mol% CuI | Piperidine | RT | 2 | >95%[8] |
| 3 | 1-Hexyne | 2.5 mol% [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT | 2 | 93%[13] |
| 4 | Propargyl alcohol | 5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI | DIPEA / NMP | 100 | 12 | Moderate to Good (general conditions)[14] |
Yields are based on reactions with similar aryl iodides and may vary for this compound.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a representative procedure for the coupling reaction. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere : Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Solvent and Reagent Addition : Using a syringe, add anhydrous THF, followed by anhydrous Et₃N (2.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition : Add phenylacetylene (1.2 eq) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring : Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure 3-(phenylethynyl)phenyl acetate.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.org [mdpi.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-iodophenyl acetate, a substrate featuring an ester functional group that requires careful consideration of reaction conditions to prevent hydrolysis.
Challenges with Ester-Containing Substrates
The acetate group in this compound is susceptible to hydrolysis under strongly basic conditions. Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can lead to the cleavage of the ester bond, reducing the yield of the desired product. Therefore, the selection of a milder base is crucial for the successful amination of this substrate. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often employed to circumvent this issue, although this may sometimes necessitate higher reaction temperatures or longer reaction times to achieve high conversion.[1]
Optimized Reaction Conditions
Based on established methodologies for the Buchwald-Hartwig amination of aryl halides bearing base-sensitive functional groups, a set of optimized conditions for the coupling of this compound with various amines is proposed. The key to a successful transformation lies in the judicious choice of the palladium source, ligand, base, and solvent.
Table 1: Optimized Reaction Parameters for the Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Readily available and effective palladium sources for generating the active Pd(0) catalyst in situ. |
| Ligand | Xantphos or (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (a Josiphos-type ligand) | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination steps of the catalytic cycle and are effective for aryl iodide substrates. |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) | Mild bases that are less likely to cause hydrolysis of the acetate ester compared to stronger bases like alkoxides. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents that are commonly used and effective for this transformation. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion with milder bases without causing significant degradation of the starting material or product. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine.
Protocol 1: Amination of this compound with Aniline
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add cesium carbonate (1.5 mmol, 1.5 equiv). Then, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(phenylamino)phenyl acetate.
Protocol 2: Amination of this compound with Morpholine
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and the phosphine ligand (0.036 mmol, 3.6 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add finely ground potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion (typically 18-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-morpholinophenyl acetate.
Visualizing the Workflow
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Conclusion
The Buchwald-Hartwig amination of this compound provides an efficient route to synthesize 3-aminophenyl acetate derivatives, which are valuable intermediates in various fields. The key to a successful reaction is the use of a mild base to prevent the hydrolysis of the ester functionality. The protocols provided herein, utilizing cesium carbonate or potassium phosphate, offer a robust starting point for researchers. Further optimization of the catalyst, ligand, and reaction conditions may be necessary to achieve the highest yields for specific amine coupling partners. The versatility and functional group tolerance of this methodology underscore its importance in modern organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Iodophenyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Iodophenyl acetate in Suzuki coupling reactions.
Troubleshooting Guides
This section addresses common problems encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low yield of my desired coupled product, and the main byproduct appears to be 3-hydroxyphenyl acetate or the deiodinated starting material.
Answer:
Low yields in the Suzuki coupling of this compound can stem from several factors, primarily related to side reactions involving the starting material or the boronic acid partner. The two main culprits are often hydrolysis of the acetate group and dehalogenation of the aryl iodide.
-
Hydrolysis of the Acetate Group: The ester functional group in this compound is susceptible to cleavage under basic conditions, especially in the presence of water and at elevated temperatures. This leads to the formation of the corresponding phenol, which is unreactive in the desired coupling reaction.
-
Solution:
-
Use a Milder Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily hydrolyze the ester. Switching to milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) can significantly reduce this side reaction.[1]
-
Anhydrous Conditions: If compatible with your boronic acid, performing the reaction under anhydrous conditions can prevent hydrolysis.[1]
-
Temperature and Time Optimization: Minimize the reaction temperature and duration to lessen the extent of ester cleavage. Monitor the reaction progress closely and terminate it upon consumption of the starting material.[1]
-
-
-
Dehalogenation (or Deiodination): This side reaction involves the replacement of the iodine atom with a hydrogen atom, resulting in the formation of phenyl acetate. It can be caused by various factors, including the presence of hydride sources in the reaction mixture or an inefficient catalyst system.
-
Solution:
-
High-Quality Reagents: Ensure all reagents, especially the boronic acid and the base, are of high purity and stored correctly to avoid decomposition or contamination with species that can promote dehalogenation.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over dehalogenation.[2]
-
Thorough Degassing: Oxygen can lead to catalyst deactivation and promote side reactions. Ensure that the solvent is thoroughly degassed before use.[3]
-
-
Question 2: My boronic acid seems to be decomposing, leading to the formation of homocoupled products and a low yield of the desired biaryl.
Answer:
The instability of boronic acids is a common challenge in Suzuki couplings, leading to two primary side reactions: protodeboronation and homocoupling.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Solution:
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[4]
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the boronic acid or ester. A large excess can sometimes lead to increased side reactions.
-
Slow-Release Strategy: Employing boronic acid derivatives like MIDA boronates allows for the slow release of the active boronic acid into the reaction mixture, minimizing its concentration and thus reducing the rate of decomposition.
-
-
-
Homocoupling: This reaction involves the coupling of two boronic acid molecules, catalyzed by palladium species. It is often exacerbated by the presence of oxygen.
-
Solution:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen levels.
-
Efficient Catalyst System: A highly active catalyst system that promotes rapid cross-coupling can outcompete the slower homocoupling pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst, ligand, and base selection for the Suzuki coupling of this compound?
A1: For an initial screening, a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%) is a good starting point.[5] Given the base-sensitivity of the acetate group, a milder inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents) is recommended.[1]
Q2: Which solvent system is most suitable for this reaction?
A2: A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base. Common solvent systems include toluene/water, dioxane/water, or THF/water.[6] The choice of solvent can influence the solubility of the reagents and the overall reaction rate, so screening different systems may be beneficial.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2] By comparing the consumption of the this compound starting material and the formation of the product spot/peak, you can determine the optimal reaction time.
Q4: I am observing multiple unidentified byproducts. What could be the cause?
A4: The formation of multiple byproducts can be due to a combination of the issues mentioned above (hydrolysis, dehalogenation, boronic acid decomposition) or other side reactions. It is crucial to ensure the purity of all starting materials and the inertness of the reaction atmosphere. If problems persist, a systematic screening of reaction parameters (catalyst, ligand, base, solvent, and temperature) is the most effective approach to identify the optimal conditions for your specific substrates.
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki coupling reactions involving aryl halides, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 95 | [4] |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 98 | [4] |
| 3 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 99 | [4] |
| 4 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | 100 | 12 | 99 | [4] |
| 5 | Iodobenzene | Phenylboronic acid | NaOH | EtOH/H₂O | Pd-IPG | 60 | 1 | >98 | [6] |
| 6 | Iodobenzene | Phenylboronic acid | KOH | EtOH/H₂O | Pd-IPG | 60 | 1 | >98 | [6] |
Note: This data is for analogous substrates and serves as a general guide. Yields are highly dependent on the specific substrates and reaction conditions.
Table 2: Comparison of Different Phosphine Ligands
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (2.0) | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | XPhos (2.0) | K₃PO₄ | t-BuOH | 100 | 24 | 96 | [5] |
| 3 | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | P(t-Bu)₃ (2.0) | K₃PO₄ | Dioxane | 80 | 24 | 92 | [5] |
| 4 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1.0) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 95 | [2] |
Note: This data illustrates general trends for different ligands with various aryl halides. Optimal ligand choice depends on the specific electronic and steric properties of the coupling partners.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound. This protocol is a starting point and should be optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)
-
Degassed solvent (e.g., Toluene/H₂O 10:1, 11 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, premix the palladium catalyst and the phosphine ligand in a small amount of the degassed organic solvent. Add this catalyst/ligand solution to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via a syringe.
-
Degassing: Subject the reaction mixture to a few cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the this compound is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2][4]
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction workflow and troubleshooting logic.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting flowchart for common issues in the Suzuki coupling of this compound.
References
minimizing side reactions in Heck coupling of 3-Iodophenyl acetate
Technical Support Center: Heck Coupling of 3-Iodophenyl Acetate
Welcome to the technical support center for the Heck coupling of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Heck coupling of this compound?
A1: The most prevalent side reactions include:
-
Hydrolysis of the acetate group: Under basic conditions, the acetate ester can be hydrolyzed to the corresponding phenol (3-iodophenol). This is more likely with strong inorganic bases or prolonged heating.
-
Reductive dehalogenation: The this compound can be reduced to phenyl acetate, consuming the starting material without forming the desired C-C bond. This can be influenced by the solvent, base, and temperature.[1]
-
Homocoupling of the aryl iodide: This leads to the formation of biphenyl derivatives.
-
Isomerization of the product alkene: The desired trans-alkene product may isomerize to the cis-isomer or other regioisomers, particularly with extended reaction times or certain catalyst systems.
Q2: How does the acetate group on the phenyl ring influence the reaction?
A2: The acetate group is moderately electron-withdrawing, which can be beneficial for the oxidative addition step (the initial reaction of the aryl iodide with the palladium catalyst). Generally, electron-withdrawing groups can increase the reactivity of the aryl halide in the Heck reaction. However, the ester functionality itself introduces the potential for the hydrolysis side reaction.
Q3: Is a phosphine ligand necessary for the Heck coupling of this compound?
A3: Not always. Aryl iodides are the most reactive halides in the Heck reaction and can often couple effectively under ligand-free conditions, typically using a palladium source like Pd(OAc)₂.[2] However, phosphine ligands can stabilize the palladium catalyst, prevent the formation of palladium black (inactive palladium), and influence the selectivity of the reaction. For challenging couplings or to improve yields and catalyst turnover numbers, a phosphine ligand is often beneficial.
Q4: Which type of base is recommended for this reaction?
A4: The choice of base is critical to minimize side reactions.
-
Organic bases: Trialkylamines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used and are generally milder, reducing the risk of acetate hydrolysis.[2]
-
Inorganic bases: While stronger bases like K₂CO₃ or Na₂CO₃ can be effective, they increase the likelihood of ester hydrolysis, especially in the presence of water. Milder inorganic bases like sodium acetate (NaOAc) can be a good compromise.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂). Ensure the reaction is properly degassed, as oxygen can oxidize the Pd(0) catalyst. Consider adding a phosphine ligand which can aid in the reduction of Pd(II) to Pd(0). |
| Low Reaction Temperature | While higher temperatures can promote side reactions, insufficient temperature will lead to low conversion. Incrementally increase the reaction temperature in 10-20 °C intervals. A typical range for Heck reactions is 80-140 °C. |
| Poor Solvent Choice | The reaction may not be proceeding due to poor solubility of reagents or an inappropriate solvent polarity. Polar aprotic solvents like DMF, NMP, or acetonitrile are generally effective.[1] |
| Insufficient Base | The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. Ensure at least a stoichiometric amount of base is used, with 2-3 equivalents being common. |
Problem 2: Significant Formation of 3-Iodophenol (Acetate Hydrolysis)
| Possible Cause | Troubleshooting Step |
| Base is too strong | Switch from a strong inorganic base (e.g., K₂CO₃) to a milder organic base like triethylamine (Et₃N) or a weaker inorganic base like sodium acetate (NaOAc).[3] |
| Presence of Water | Ensure all reagents and the solvent are anhydrous. Use freshly distilled solvents and dry glassware. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. If possible, lower the reaction temperature. |
Problem 3: Phenyl Acetate is a Major Byproduct (Reductive Dehalogenation)
| Possible Cause | Troubleshooting Step | | Hydride Source in the Reaction Mixture | Some solvents (like alcohols) or bases can act as hydride donors. Ensure a high-purity, appropriate solvent is used. | | Slow Olefin Insertion | If the desired coupling is slow, side reactions like dehalogenation can become more prominent. Optimizing the catalyst system (e.g., by adding a suitable ligand) can accelerate the productive pathway. |
Data Presentation
The following tables provide representative data from Heck coupling reactions of aryl iodides with common olefins. These can serve as a starting point for optimizing the reaction of this compound.
Table 1: Optimization of Reaction Conditions for the Heck Coupling of Iodobenzene with Methyl Acrylate
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | Et₃N (2) | Acetonitrile | 80 | 12 | 85 |
| 2 | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMF | 100 | 8 | 92 |
| 3 | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N (2) | Toluene | 110 | 10 | 95 |
| 4 | PdCl₂(PPh₃)₂ (1) | NaOAc (2) | NMP | 120 | 6 | 90 |
Data is representative and adapted from typical Heck reaction optimizations.
Table 2: Effect of Ligand on the Heck Coupling of an Aryl Iodide with Styrene
| Entry | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | None | Et₃N | DMF | 100 | 75 |
| 2 | PPh₃ (2) | Et₃N | DMF | 100 | 91 |
| 3 | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 94 |
| 4 | dppf (1) | K₂CO₃ | Dioxane | 110 | 88 |
Data is illustrative of general trends in ligand effects in Heck reactions.
Experimental Protocols
General Protocol for the Heck Coupling of this compound with an Alkene
This protocol is a general starting point and may require optimization for specific alkene partners.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) (if used)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.01-0.02 equivalents) and, if used, the phosphine ligand (e.g., PPh₃, 0.02-0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the base (e.g., Et₃N, 2 equivalents).
-
Add the anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide).
-
Add this compound (1 equivalent) and the alkene (1.2-1.5 equivalents) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key aspects of the Heck coupling reaction.
Caption: The catalytic cycle of the Heck reaction.
Caption: Troubleshooting workflow for the Heck coupling of this compound.
Caption: Key parameter relationships in optimizing the Heck reaction.
References
troubleshooting low conversion in Sonogashira reactions of 3-Iodophenyl acetate
Welcome to the technical support center for troubleshooting Sonogashira reactions involving 3-iodophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this specific cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems you might be facing with your Sonogashira coupling of this compound, providing detailed explanations and actionable solutions.
Q1: I am observing very low or no conversion of my this compound. What are the primary factors to investigate?
A1: Low or no conversion in a Sonogashira reaction can stem from several sources. A systematic approach to troubleshooting is crucial. The main areas to focus on are the quality of your reagents and the reaction atmosphere, the integrity of your catalytic system, and the chosen reaction conditions.
Troubleshooting Steps:
-
Inert Atmosphere and Reagent Purity: The Palladium(0) catalyst is highly sensitive to oxygen. Any atmospheric exposure can lead to its deactivation. Furthermore, the copper co-catalyst can promote the undesired homocoupling of the terminal alkyne (Glaser-Hay coupling) in the presence of oxygen.
-
Protocol: Ensure all solvents and the amine base are thoroughly degassed prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Assemble your reaction under a strict inert atmosphere using Schlenk techniques or a glovebox. All glassware should be oven-dried to remove any moisture.
-
-
Catalyst and Ligand Activity: The activity of your palladium catalyst and phosphine ligand is paramount.
-
Protocol: Use fresh, high-quality palladium sources such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its in-situ reduction to the active Pd(0) species. Phosphine ligands can oxidize over time, so using fresh or properly stored ligands is recommended.
-
-
Base Selection and Quality: The base is crucial for neutralizing the hydrogen iodide (HI) formed during the reaction and for the deprotonation of the terminal alkyne.
-
Protocol: For substrates with an acetate group like this compound, a mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally a good starting point. Stronger inorganic bases like potassium carbonate could potentially lead to the hydrolysis of the ester. Ensure the amine base is distilled and dry.
-
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low conversion.
Q2: My reaction is producing a significant amount of a side product, which I suspect is a dimer of my starting alkyne. How can I minimize this?
A2: The formation of an alkyne dimer is a classic indication of the Glaser-Hay homocoupling side reaction. This is a common challenge in copper-catalyzed Sonogashira reactions and is primarily driven by the presence of oxygen.
Mitigation Strategies:
-
Improve Inert Atmosphere: This is the most critical factor. As mentioned in Q1, rigorous exclusion of oxygen is essential.
-
Copper-Free Conditions: If homocoupling persists despite a good inert atmosphere, consider a copper-free Sonogashira protocol. While the reaction might be slower, it eliminates the primary catalyst for the homocoupling side reaction. In such cases, a higher catalyst loading or a more electron-rich and bulky phosphine ligand might be necessary to facilitate the reaction.[1]
-
Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby disfavoring the dimerization reaction.
Q3: I am concerned about the potential hydrolysis of the acetate group on my starting material. What conditions should I use to avoid this?
A3: The acetate group is an ester, which can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.
Recommendations to Prevent Hydrolysis:
-
Choice of Base: Opt for milder organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid strong inorganic bases such as potassium carbonate or cesium carbonate, particularly if heating is required. The pKa of the conjugate acid of the base is a good indicator of its strength.
-
Reaction Temperature: Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing the reaction to proceed at or slightly above room temperature.[1][2][3] Try to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For this compound, starting at room temperature and gently heating to 40-50°C if necessary is a good strategy.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the basic reaction conditions.
Key Factors Influencing the Sonogashira Reaction of this compound:
References
Technical Support Center: Purification of 3-Iodophenyl Acetate Reaction Products
Welcome to the technical support center for the purification of 3-iodophenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The synthesis of this compound is commonly achieved by the acetylation of 3-iodophenol using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base catalyst such as pyridine or sodium bicarbonate. The most probable impurities in the crude reaction mixture include:
-
Unreacted 3-iodophenol: The starting material may not have fully reacted.
-
Excess Acetic Anhydride: Often used in excess to drive the reaction to completion.
-
Acetic Acid: A byproduct of the reaction, especially if any moisture is present.
-
Di-acetylated byproducts or other side-reaction products: Although less common under controlled conditions, these can sometimes form.
Q2: How can I monitor the progress of the purification by column chromatography?
The progress of the purification can be effectively monitored using Thin Layer Chromatography (TLC).[1] By spotting the crude reaction mixture, the purified fractions, and a standard of the starting material (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. The different components will travel up the TLC plate at different rates depending on their polarity, appearing as distinct spots after visualization (e.g., under UV light or by using a staining agent).
Q3: What is a good starting solvent system for the column chromatography of this compound?
A common and effective solvent system for the purification of aryl acetates is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][2] A good starting point for this compound is a 5:1 to 10:1 ratio of hexane to ethyl acetate.[3] The optimal ratio should be determined by running preliminary TLC plates to achieve good separation between the product and impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | The solvent system (mobile phase) polarity is not optimal. | Perform TLC with various hexane/ethyl acetate ratios to find the ideal solvent system that maximizes the Rf value difference between this compound and its impurities. |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Product is not Eluting from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. |
| The product may have degraded on the silica gel. | Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. | |
| Product Elutes Too Quickly (with impurities) | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane. |
| Streaking or Tailing of Spots on TLC/Column | The sample was overloaded on the column. | Use a larger column or reduce the amount of crude product loaded. |
| The crude sample is not fully soluble in the mobile phase. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column, or use a dry loading technique. | |
| No Product Detected in Fractions | The product may be UV-inactive or does not stain with the chosen visualization method. | Use multiple visualization techniques (e.g., UV light, iodine vapor, and a permanganate stain) to ensure the product can be detected.[4] |
| The product may have degraded. | Check the stability of the compound on a small amount of silica gel before performing the column. |
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification of this compound. These values are based on the purification of structurally similar compounds and should be used as a guideline. Actual values may vary depending on the specific reaction conditions and scale.
| Parameter | This compound (Product) | 3-Iodophenol (Impurity) | Acetic Anhydride (Impurity) |
| Expected Rf Value (9:1 Hexane:Ethyl Acetate) | ~0.4 - 0.5 | ~0.2 - 0.3 | Highly polar, will likely remain at the baseline or streak. |
| Typical Elution Order | 1st (less polar) | 2nd (more polar) | Last (most polar) |
| Typical Yield After Purification | 85-95% | - | - |
| Expected Purity (by NMR or GC) | >98% | - | - |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound from a crude reaction mixture.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the chosen starting eluent (e.g., 9:1 hexane:ethyl acetate) to form a slurry. The amount of silica gel should be about 50 times the weight of the crude product.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
3. Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add the solution to the top of the column using a pipette, taking care not to disturb the sand layer.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
5. Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside the crude mixture.
-
Visualize the TLC plate to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Troubleshooting Workflow
References
removing palladium catalyst from 3-Iodophenyl acetate reaction mixture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from reaction mixtures, with a focus on reactions involving substrates like 3-iodophenyl acetate.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my reaction mixture?
A1: Residual palladium in final products, particularly in active pharmaceutical ingredients (APIs), is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1] Palladium residues can also negatively impact downstream reactions and biological assays, leading to unreliable results.[1]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include filtration through adsorbents like Celite®, treatment with activated carbon, the use of metal scavengers (e.g., silica-based or polymer-based), column chromatography, and crystallization.[1][2]
Q3: How do I choose the best palladium removal method for my experiment?
A3: The optimal method depends on several factors, including the nature of your product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required level of purity, and the scale of your reaction.[2][3] A decision-making workflow is provided below to guide your selection.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are materials that selectively bind to and remove palladium from a solution. They are often silica-based or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols, amines, or phosphines.[3] The scavenger is typically stirred with the reaction mixture and then removed by filtration.
Q5: Can activated carbon be used for palladium removal, and what are its limitations?
A5: Yes, activated carbon is a cost-effective method for removing palladium.[2] However, it can lack selectivity and may adsorb the desired product, leading to yield loss.[2] Its efficiency can also be lower compared to specialized scavengers.[2]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| Visible black particles in the product after filtration. | - Ineffective filtration for fine palladium particles. - Colloidal palladium formation. | - Optimize Filtration: Use a finer porosity filter medium like a 0.45 µm PTFE membrane filter.[3] Ensure the Celite® bed is well-packed (1-2 cm thick) and consider a double filtration.[3] - Address Colloidal Palladium: Add a flocculating agent to aggregate particles or treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[3] |
| High residual palladium levels after using scavengers. | - Incorrect scavenger selection for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)).[3] - Insufficient scavenger amount or reaction time. - Scavenger incompatibility with the solvent.[3] | - Select the Right Scavenger: Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] Perform a small-scale screen with different scavengers to find the most effective one for your specific reaction.[3] - Optimize Conditions: Increase the equivalents of the scavenger, extend the reaction time, or gently heat the mixture if your product is thermally stable. |
| Low product yield after palladium removal. | - Product is binding to the scavenger or adsorbent.[1] | - Minimize Adsorbent/Scavenger: Use the minimum effective amount. - Wash Thoroughly: After filtration, wash the scavenger or adsorbent with fresh solvent to recover any bound product.[3] - Try a Different Method: Consider switching to a different scavenger or an alternative purification method like crystallization or extraction.[2] |
| Inconsistent palladium removal from batch to batch. | - Variability in the palladium species at the end of the reaction. | - Standardize Work-up: Ensure a consistent work-up procedure before the palladium removal step.[2] - Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.[2] - Consider Pre-treatment: A mild oxidation or reduction step could convert palladium to a single, more easily removed species.[2] |
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of different palladium removal methods. Please note that efficiency can vary depending on the specific reaction conditions.
Table 1: Efficiency of Various Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Activated Carbon (Darco KB-B) | 300 | < 1 | [4] |
| Silica-Thiol Scavenger | 1250 | > 12 | [5] |
| Carboxen® 564 | 1250 | 12 | [5] |
| MP-TMT Scavenger | ~800 | < 10 (typically < 5) | [6] |
| Si-TMT Scavenger | ~2239 | 20 | [4] |
| Ecosorb C-941 | 330 | 10-30 | [4] |
| PhosphonicS SPM32 Scavenger | 105 mg in 50 mL | >99.5% removal | [7] |
Experimental Protocols
Protocol 1: Filtration through Celite®
This method is most effective for removing heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press to create a compact bed.[3] Pre-wet the Celite® pad with the solvent being used.[3]
-
Dilute the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]
-
Filter: Slowly pour the diluted mixture onto the center of the Celite® bed. Apply a gentle vacuum.
-
Wash: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[3]
-
Collect: The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[3]
Protocol 2: Treatment with Activated Carbon
-
Add Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).[1]
-
Stir: Stir the suspension at room temperature for 2-12 hours.[1]
-
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[1]
-
Wash and Concentrate: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrates.
Protocol 3: Palladium Removal with a Solid-Supported Scavenger
-
Select Scavenger: Choose a scavenger based on the palladium's likely oxidation state and compatibility with your solvent system.[3]
-
Add Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture.
-
Stir: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for 2 to 24 hours. The optimal time should be determined experimentally.[1]
-
Filter: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.[1]
-
Concentrate: Concentrate the filtrate to obtain your product with reduced palladium content.
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Technical Support Center: Managing Dehalogenation of 3-Iodophenyl Acetate in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and mitigating the undesired dehalogenation of 3-iodophenyl acetate during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen substituent (in this case, iodine) on the aryl halide is replaced by a hydrogen atom. This results in the formation of a hydrodehalogenated byproduct (phenyl acetate) instead of the desired cross-coupled product, which reduces the reaction yield and complicates purification.
Q2: Why is this compound prone to dehalogenation?
A2: Aryl iodides are generally more susceptible to dehalogenation than the corresponding bromides or chlorides due to the weaker carbon-iodine bond, which facilitates faster oxidative addition to the palladium catalyst. This increased reactivity can also make the aryl-palladium intermediate more susceptible to side reactions, including hydrodehalogenation, especially under non-optimized conditions. The electron-donating nature of the acetate group can also influence the electron density at the ipso-carbon, potentially affecting the rates of competing reaction pathways.
Q3: What are the primary mechanistic pathways for dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated through several pathways, including the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated product.
Q4: How can I detect and quantify the extent of dehalogenation?
A4: The primary methods for detecting and quantifying dehalogenation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In GC-MS, the dehalogenated byproduct will have a distinct retention time and a molecular ion peak corresponding to the mass of phenyl acetate. In ¹H NMR, new signals will appear in the aromatic region corresponding to the protons of phenyl acetate, and the integration of these signals relative to the desired product and remaining starting material can be used for quantification.
Troubleshooting Guide: Dehalogenation of this compound
This guide provides a systematic approach to identifying and resolving issues with dehalogenation during cross-coupling reactions involving this compound.
Problem: Significant formation of phenyl acetate is observed.
dot
Caption: A workflow for troubleshooting dehalogenation.
Step 1: Evaluate the Catalyst System
-
Potential Issue: The palladium catalyst and/or ligand system may favor the dehalogenation pathway. Ligands that are not sterically bulky or electron-rich can lead to slower reductive elimination of the desired product, allowing more time for dehalogenation to occur.
-
Recommended Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands are known to promote the desired reductive elimination step over dehalogenation.
-
Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading can accelerate the desired cross-coupling, thereby outcompeting the dehalogenation side reaction. However, start with a standard loading (e.g., 1-2 mol%) and adjust as needed.
-
Step 2: Scrutinize the Base
-
Potential Issue: The choice of base is critical. Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can act as hydride donors, leading to the formation of Pd-H species that drive dehalogenation.
-
Recommended Solutions:
-
Switch to a Weaker Base: Use weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These are less likely to act as hydride sources.
-
Anhydrous Conditions: Ensure the base is anhydrous, as water can contribute to the formation of palladium-hydride species.
-
Step 3: Assess the Solvent
-
Potential Issue: Protic solvents, such as alcohols, can be a source of hydrides or protons that contribute to dehalogenation. Some aprotic polar solvents like DMF can also promote this side reaction at elevated temperatures.
-
Recommended Solutions:
-
Use Aprotic Solvents: Switch to anhydrous, aprotic solvents like toluene, dioxane, or THF.
-
Solvent Purity: Ensure the solvent is thoroughly dried and degassed to remove water and oxygen, which can interfere with the catalytic cycle.
-
Step 4: Optimize Reaction Temperature and Time
-
Potential Issue: High temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.
-
Recommended Solutions:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC, GC-MS, or LC-MS to determine the point of maximum product formation and avoid unnecessary heating that could lead to product degradation or increased byproduct formation.
-
Data Presentation: Impact of Reaction Parameters on Dehalogenation
The following table summarizes the general effects of various reaction parameters on the extent of dehalogenation.
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation |
| Catalyst Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Base | Strong alkoxide bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) |
| Solvent | Protic solvents (e.g., alcohols), DMF | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature |
| Reaction Time | Prolonged reaction times | Shorter reaction times (monitor for completion) |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize the dehalogenation of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every 1-2 hours.
-
Upon consumption of the this compound (typically within 4-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
dot
Technical Support Center: Optimizing Reaction Temperature for 3-Iodophenyl Acetate Heck Reaction
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) for the optimization of reaction temperature in the Heck reaction of 3-iodophenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Heck reaction with an aryl iodide like this compound?
A typical temperature range for Heck reactions involving aryl iodides is between 80-120 °C.[1] Aryl iodides are generally more reactive than aryl bromides or chlorides in the oxidative addition step, which is often the rate-determining step in the Heck catalytic cycle.[2] Therefore, lower temperatures are often sufficient compared to less reactive aryl halides. A good starting point for optimization is 100 °C.[3]
Q2: How does temperature affect the rate of the Heck reaction?
Increasing the reaction temperature generally increases the reaction rate. For aryl iodides, the oxidative addition step is relatively fast, but subsequent steps like migratory insertion can be accelerated at higher temperatures. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.[4][5]
Q3: What are the common side reactions to watch out for when optimizing temperature?
Common side reactions in the Heck reaction that can be influenced by temperature include:
-
Formation of Palladium Black: This indicates the aggregation and precipitation of the Pd(0) catalyst, leading to deactivation.[4][6] High temperatures can promote this decomposition.[4]
-
Alkene Isomerization: The palladium hydride species formed during the catalytic cycle can promote the isomerization of both the starting alkene and the product alkene.[6][7] This is more likely to occur at elevated temperatures and with prolonged reaction times.[6]
-
Reductive Heck Reaction: This side reaction leads to a saturated C-C bond instead of the desired vinylated product.[6][8] The formation of this byproduct can be influenced by temperature, base, solvent, and substrate.[8]
-
Homocoupling: Self-coupling of the aryl halide or the alkene can occur, reducing the yield of the desired cross-coupled product.
Q4: Can the reaction be performed at room temperature?
While traditional Heck reactions require elevated temperatures, recent developments have shown that the reaction can proceed at ambient temperature with the assistance of visible light and a photoredox catalyst.[9][10] This approach may offer a milder alternative, but it requires specific photocatalysts and setups.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Reaction temperature is too low. 2. Catalyst deactivation. 3. Inefficient oxidative addition. 4. Impurities in reagents or solvents. | 1. Increase Temperature: Incrementally increase the temperature in 10-20 °C intervals (e.g., from 80 °C to 100 °C, then to 120 °C). Monitor the reaction by TLC or GC/LC-MS to find the optimal temperature.[11]2. Check Catalyst and Ligand: Ensure the palladium catalyst and any ligands are of high purity and handled under an inert atmosphere. Consider using more robust ligands like N-heterocyclic carbenes (NHCs) or palladacycles, which are more stable at higher temperatures.[4]3. Degas Solvents: Ensure all solvents are thoroughly degassed to remove oxygen, which can lead to catalyst deactivation.[4]4. Screen Different Bases and Solvents: The choice of base and solvent is interdependent with temperature. Consider screening different bases (e.g., K₂CO₃, Et₃N) and polar aprotic solvents (e.g., DMF, DMAc, NMP).[11] |
| Formation of Palladium Black | 1. Reaction temperature is too high. 2. Absence or degradation of a stabilizing ligand. 3. Presence of impurities. | 1. Lower Temperature: Reduce the reaction temperature. For aryl iodides, high temperatures may not be necessary and can promote catalyst decomposition.[4]2. Use a Stabilizing Ligand: Phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) catalyst and prevent aggregation.[2][4]3. Ensure Reagent Purity: Use high-purity reagents and solvents, and ensure the reaction is performed under an inert atmosphere.[4] |
| Formation of Isomerized Products | 1. High reaction temperature. 2. Prolonged reaction time. 3. Inappropriate base. | 1. Optimize Temperature and Time: Find the lowest temperature and shortest reaction time that provides a good yield of the desired product.[6]2. Base Selection: The choice of base can influence the rate of β-hydride elimination versus isomerization. Screening different bases may help to suppress this side reaction. |
| Reductive Heck Product Observed | 1. Sub-optimal reaction conditions. | 1. Adjust Reaction Parameters: The formation of the reductive Heck product is sensitive to the base, solvent, and temperature.[8] Systematically vary these parameters to minimize the formation of this byproduct. |
Data Presentation
Table 1: Effect of Temperature on Heck Reaction Conversion (Illustrative Data)
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | 60 | 24 | 15 | Low conversion, reaction is slow. |
| 2 | 80 | 12 | 75 | Good conversion, minimal side products. |
| 3 | 100 | 6 | 95 | Optimal temperature, high conversion in a shorter time. |
| 4 | 120 | 4 | 92 | Slight increase in byproduct formation observed. |
| 5 | 140 | 4 | 85 | Significant catalyst decomposition (palladium black) and byproduct formation.[11] |
This data is illustrative and synthesized from general knowledge of Heck reactions. Actual results will vary based on the specific alkene, catalyst, base, and solvent used.
Experimental Protocols
General Protocol for the Heck Reaction of this compound
This protocol provides a starting point for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization of conditions may be necessary for specific substrates.[1]
Materials and Reagents:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine (PPh₃), if necessary)
-
Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). If using a ligand, add it at this stage (e.g., PPh₃, 2-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., DMF, to a concentration of 0.1-0.5 M with respect to the this compound).
-
Add the base (e.g., triethylamine, 2-3 equiv.).
-
Seal the flask and heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The Heck reaction catalytic cycle.
Caption: Troubleshooting workflow for low conversion.
Caption: Experimental workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A unifying mechanism for all high-temperature Heck reactions. The role of palladium colloids and anionic species - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Ligand‐Free Heck Reactions of Aryl Iodides: Significant Acceleration of the Rate through Visible Light Irradiation at Ambient Temperature | Semantic Scholar [semanticscholar.org]
- 10. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
effect of ligand choice on 3-Iodophenyl acetate Suzuki-Miyaura coupling
Welcome to the Technical Support Center for the Suzuki-Miyaura Coupling of 3-Iodophenyl Acetate. This resource is tailored for researchers, scientists, and professionals in drug development to provide targeted guidance on the effect of ligand choice and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the choice of phosphine ligand influence the Suzuki-Miyaura coupling of this compound?
A1: The phosphine ligand plays a critical role in the Suzuki-Miyaura coupling by influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The ligand's electronic and steric properties are paramount. Electron-rich ligands enhance the rate of oxidative addition of the this compound to the palladium(0) center.[2] Bulky ligands, on the other hand, facilitate the reductive elimination step, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.[3] The interplay of these factors determines the overall efficiency and yield of the reaction.
Q2: What are the most common classes of phosphine ligands used for this type of reaction, and what are their general characteristics?
A2: The most common classes of phosphine ligands for Suzuki-Miyaura couplings include:
-
Triarylphosphines (e.g., Triphenylphosphine, PPh₃): These are among the earliest and most common ligands used. While readily available and cost-effective, they may require higher reaction temperatures and can be less effective for challenging substrates compared to more advanced ligands.[4]
-
Buchwald-type biaryl phosphines (e.g., XPhos, SPhos): These are bulky and electron-rich ligands that are highly effective for a broad range of Suzuki couplings, including those with sterically hindered or electron-poor aryl halides.[3][5] They often allow for lower catalyst loadings and milder reaction conditions.
-
N-Heterocyclic Carbenes (NHCs): While not phosphine ligands, NHCs are another important class of ligands for Suzuki couplings. They are strong sigma-donors and can lead to highly active and stable palladium catalysts.
Q3: Can the acetate group on this compound interfere with the reaction?
A3: Yes, the acetate group is a base-sensitive functional group and can be hydrolyzed to a phenol under certain reaction conditions, especially with strong bases and high temperatures in aqueous media.[6] The choice of a milder base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), over stronger bases like sodium hydroxide (NaOH) can help minimize this side reaction. Using anhydrous conditions when possible can also prevent hydrolysis.
Q4: Are there any known side reactions to be aware of when performing this coupling?
A4: Besides the potential hydrolysis of the acetate group, other common side reactions in Suzuki-Miyaura couplings include:
-
Protodeboronation: The boronic acid reagent can react with water or other protic species to be converted back to the corresponding arene, reducing the yield of the desired product.[7]
-
Homocoupling: Two molecules of the boronic acid can couple with each other to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[5]
-
Dehalogenation: The this compound can be reduced to phenyl acetate, where the iodine is replaced by a hydrogen atom.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Possible Cause: Inactive catalyst.
-
Solution: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ.[8] Ensure your reaction conditions are suitable for this reduction. You can also test your catalyst on a simple, reliable reaction (e.g., iodobenzene with phenylboronic acid) to confirm its activity.
-
-
Possible Cause: Poor ligand choice for the substrate.
-
Solution: For an electron-deficient substrate like this compound, an electron-rich and bulky ligand like SPhos or XPhos may give better results than a less donating ligand like PPh₃. Consider screening a few different ligands to find the optimal one for your specific coupling partners.
-
-
Possible Cause: Protodeboronation of the boronic acid.
-
Possible Cause: Incomplete degassing of the reaction mixture.
-
Solution: Oxygen can lead to the formation of palladium black and promote the homocoupling of the boronic acid.[5] Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Problem 2: Significant amount of homocoupled boronic acid byproduct.
-
Possible Cause: Presence of oxygen in the reaction.
-
Solution: As mentioned above, rigorous degassing is crucial.[5] Prepare your reaction under a positive pressure of an inert gas.
-
-
Possible Cause: Use of a Pd(II) precatalyst.
-
Solution: Pd(II) species can promote the homocoupling of boronic acids.[5] Using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce this side reaction.
-
Problem 3: Hydrolysis of the acetate group on the product.
-
Possible Cause: The base is too strong or the reaction temperature is too high.
-
Solution: Switch to a milder base like K₂CO₃ or K₃PO₄.[6] If possible, lower the reaction temperature. Running the reaction under anhydrous conditions will also prevent hydrolysis.
-
Problem 4: Dehalogenation of this compound is observed.
-
Possible Cause: Presence of a hydride source.
-
Solution: The hydride source can be the solvent (e.g., an alcohol) or the base. Using an aprotic solvent like dioxane or toluene and a non-hydridic base can minimize dehalogenation.
-
Data Presentation: Representative Performance of Common Ligands
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 100 | 12 | 75-85 |
| P(o-tol)₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 90 | 12 | 80-90 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 8 | >95 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 8 | >95 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound
This is a general protocol that can be adapted for different ligands, bases, and solvents. Optimization may be required for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Degassed water (if using a biphasic system)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed organic solvent via syringe, followed by degassed water if required.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
preventing hydrolysis of acetate group during 3-Iodophenyl acetate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodophenyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges during your experiments, with a primary focus on preventing the hydrolysis of the sensitive acetate group.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where the acetate group of this compound is prone to hydrolysis?
A1: The acetate group is particularly susceptible to hydrolysis under the basic conditions required for many palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The presence of strong bases, water, and elevated temperatures significantly increases the risk of cleaving the ester bond to form 3-iodophenol.[1]
Q2: What is the general mechanism of acetate hydrolysis in these reactions?
A2: Acetate hydrolysis is typically a base-catalyzed process. The hydroxide ions (or other basic species) in the reaction mixture act as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a phenoxide and acetic acid. The phenoxide is subsequently protonated to give the phenol byproduct. Elevated temperatures accelerate this reaction.[1]
Q3: How can I minimize acetate hydrolysis during my cross-coupling reaction?
A3: To minimize hydrolysis, consider the following strategies:
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to minimize the presence of water, which is a key reagent for hydrolysis.
-
Lower Reaction Temperature: If the reactivity of the aryl iodide allows, running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.
-
Reaction Time: Keep the reaction time as short as possible while ensuring the completion of the desired transformation.
Q4: Are there alternative protecting groups for the phenol that are more stable than acetate under common cross-coupling conditions?
A4: Yes, several other protecting groups offer greater stability in basic conditions. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers, are generally more robust. Methoxymethyl (MOM) ethers are also a stable alternative. The choice of protecting group will depend on the specific reaction conditions and the subsequent deprotection strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant formation of 3-iodophenol or its derivatives. | The acetate group is hydrolyzing under the reaction conditions. | • Switch to a milder base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃). • Ensure all solvents and reagents are anhydrous. • Lower the reaction temperature. • Reduce the reaction time. • Consider using a more stable protecting group for the phenol, such as a TBDMS or MOM ether. |
| Low yield of the desired coupled product. | In addition to hydrolysis, other side reactions like protodeboronation (in Suzuki coupling) or catalyst deactivation may be occurring. | • For Suzuki reactions, consider using boronic esters (e.g., pinacol esters) which are more stable than boronic acids. • Optimize the ligand for the palladium catalyst to improve its stability and activity. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Difficulty in removing the alternative protecting group. | The chosen protecting group is too robust for the desired deprotection conditions. | • For TBDMS ethers, use a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF. • For TBDPS ethers, which are more stable, TBAF may also be used, sometimes requiring longer reaction times or slightly elevated temperatures. • For MOM ethers, acidic conditions (e.g., HCl in methanol) are typically required for cleavage. |
Quantitative Data Summary
The choice of base has a significant impact on the extent of acetate hydrolysis. While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of common bases used in Suzuki-Miyaura coupling reactions and their potential impact on ester-containing substrates.
| Base | Typical Conditions | Yield of Coupled Product (Aryl Bromides) | Potential for Acetate Hydrolysis |
| NaOH | Aqueous solvent, 80-100 °C | ~70% | High |
| KOH | Aqueous solvent, 80-100 °C | 70-90% | High |
| K₂CO₃ | Aqueous or anhydrous solvent, 80-110 °C | 80-95% | Moderate |
| Cs₂CO₃ | Anhydrous solvent, 80-110 °C | 85-98% | Low to Moderate |
| K₃PO₄ | Anhydrous solvent, 80-110 °C | 85-98% | Low |
Yields are representative for Suzuki-Miyaura reactions of aryl bromides and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Hydrolysis
This protocol is designed to minimize the hydrolysis of the acetate group by using a milder base and anhydrous conditions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) to the flask via syringe. The total solvent volume should result in a concentration of approximately 0.1 M with respect to the this compound.
-
Degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of 3-Iodophenol with a TBDMS Group
This protocol describes the protection of 3-iodophenol with a tert-butyldimethylsilyl (TBDMS) group, which is more stable to basic conditions than the acetate group.
Materials:
-
3-Iodophenol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3-iodophenol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 equiv.) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-((tert-butyldimethylsilyl)oxy)-1-iodobenzene.
Visualizations
Caption: A workflow for troubleshooting and preventing the hydrolysis of the acetate group.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction with the competing hydrolysis side reaction.
References
Technical Support Center: Work-up Procedures for 3-Iodophenyl Acetate Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 3-iodophenyl acetate. Our aim is to offer practical solutions to common challenges encountered during the reaction work-up and purification stages.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when working up cross-coupling reactions with this compound?
A1: A key concern is the potential for hydrolysis of the acetate ester functionality under basic conditions, which are common in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][2][3][4][5] This hydrolysis would yield 3-iodophenol, an impurity that may complicate purification. Therefore, the choice of base during the reaction and the quenching and extraction conditions during the work-up are critical to preserving the acetate group.
Q2: How can I minimize the hydrolysis of the acetate group during the work-up?
A2: To minimize hydrolysis, it is advisable to use milder bases during the reaction, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and to keep reaction times as short as possible.[3] During the work-up, avoid prolonged exposure to strong aqueous bases. Neutralize the reaction mixture with a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl), before extraction.[3][6]
Q3: What are the most common methods for removing the palladium catalyst after the reaction?
A3: Several methods can be employed for palladium removal. A common and straightforward approach is filtration through a pad of Celite or silica gel.[7][8][9] For more effective removal, especially to meet the stringent requirements for active pharmaceutical ingredients (APIs), various palladium scavengers can be used. These include thiol-based silica scavengers, polystyrene-bound trimercaptotriazine (TMT), or isocyanide reagents.[7][10][11]
Q4: My crude product appears as an insoluble solid. What could be the issue?
A4: In some cases, polymeric byproducts or insoluble palladium species can form, leading to an insoluble crude product.[7] It is recommended to attempt dissolving the material in various halogenated solvents. If the product remains insoluble, it may require extensive washing with a range of polar and non-polar solvents to remove trapped impurities.[7]
Q5: What are common side reactions to be aware of during the cross-coupling and work-up?
A5: Besides acetate hydrolysis, other potential side reactions include homocoupling of the coupling partners and protodeiodination of the starting material (replacement of iodine with hydrogen).[3] These side products will need to be separated during the purification step, typically by column chromatography.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product after work-up.
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction | Your product may have some water solubility. Check the aqueous layer by TLC or another analytical method. If product is present, perform additional extractions with a suitable organic solvent.[12] |
| Incomplete Reaction | Before work-up, ensure the reaction has gone to completion by monitoring with TLC or GC-MS. If the reaction has stalled, re-evaluate your reaction conditions (catalyst, ligand, base, temperature). |
| Product Degradation | The acetate group may have been hydrolyzed. Analyze the crude product for the presence of the corresponding phenol. If hydrolysis is significant, consider using milder basic conditions in the reaction or a more neutral work-up.[3] |
| Product Adsorption | The product may have adsorbed onto the filtration medium (e.g., Celite, silica). Try washing the filter cake with a more polar solvent to recover the adsorbed product. |
Issue 2: Presence of significant impurities in the crude product.
| Impurity | Identification & Removal Strategy |
| Palladium Catalyst | The crude product may have a dark or black appearance. To remove residual palladium, filter the crude organic solution through a pad of Celite.[7][8][9] For more stringent removal, stir the solution with a palladium scavenger before filtration.[10][11] |
| Homocoupled Byproducts | These are often less polar than the desired cross-coupled product. Purification by flash column chromatography on silica gel is typically effective for their removal.[3] |
| Unreacted this compound | If the reaction did not go to completion, the starting material will be present. Optimize reaction time or other conditions. Purification can be achieved via column chromatography. |
| Hydrolyzed Starting Material/Product | The presence of phenolic compounds can be detected by analytical techniques. These are generally more polar than their acetylated counterparts and can be separated by column chromatography. |
Data Presentation
Table 1: Common Quenching Agents for Cross-Coupling Reactions
| Quenching Agent | Formula | Typical Use | Considerations for this compound |
| Water | H₂O | General quenching of the reaction mixture. | Can promote hydrolysis of the acetate if the mixture is basic. |
| Saturated Ammonium Chloride | NH₄Cl (aq) | Mildly acidic quench to neutralize basic reaction mixtures. | Recommended to minimize acetate hydrolysis.[3][6] |
| Dilute Hydrochloric Acid | HCl (aq) | Acidic quench to neutralize strong bases and dissolve inorganic salts. | Use with caution; strong acid can potentially lead to acetate hydrolysis. |
Table 2: Common Solvents for Extraction
| Solvent | Polarity | Typical Use | Notes |
| Ethyl Acetate | Polar aprotic | Widely used for extracting a broad range of organic products.[6][9] | Good general-purpose solvent. |
| Dichloromethane | Polar aprotic | Effective for many organic compounds. | Higher density than water. |
| Diethyl Ether | Non-polar aprotic | Good for less polar compounds. | Highly volatile and flammable. |
| Toluene | Non-polar aprotic | Can be used for less polar products. | May be the reaction solvent itself. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a this compound Cross-Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or GC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution to the reaction mixture with stirring to quench the reaction and neutralize the base.[3][6]
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate and water.[13]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with the chosen organic solvent (e.g., ethyl acetate).[6][13]
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water.[6][13]
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6][9][13]
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6][9]
Protocol 2: Palladium Catalyst Removal Using a Celite Plug
-
After quenching the reaction, dilute the mixture with a suitable organic solvent in which the product is soluble.
-
Prepare a short column in a funnel or a disposable syringe barrel with a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (approximately 1 cm) followed by a layer of Celite (approximately 5-10 cm).
-
Gently pour the crude organic solution through the Celite plug.[7][8][9]
-
Wash the plug with additional fresh organic solvent to ensure all the product has been eluted.
-
Collect the filtrate and concentrate it under reduced pressure to yield the crude product with a reduced palladium content.
Visualizations
Caption: A typical experimental workflow for the work-up of a cross-coupling reaction.
Caption: A troubleshooting decision tree for addressing low product yield after work-up.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pangea.stanford.edu [pangea.stanford.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Iodophenyl Acetate
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 3-iodophenyl acetate against its structural isomers, 2-iodophenyl acetate and 4-iodophenyl acetate, as well as the parent compound, phenyl acetate. This analysis is crucial for researchers, scientists, and drug development professionals for the unambiguous identification and characterization of these compounds. While experimental data for 2- and 4-iodophenyl acetate and phenyl acetate are available, the data for this compound is based on predicted values due to the limited availability of public experimental spectra.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound and its analogs. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet), and coupling constants (J) are given in Hertz (Hz).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | 7.55 | t | 1.8 |
| (Predicted) | H-4 | 7.30 | ddd | 7.9, 1.8, 1.0 |
| H-5 | 7.15 | t | 7.9 | |
| H-6 | 7.05 | ddd | 7.9, 1.8, 1.0 | |
| -COCH₃ | 2.30 | s | - | |
| 2-Iodophenyl acetate | H-3 | 7.42 | dd | 7.8, 1.6 |
| (Experimental) | H-4 | 7.17 | td | 7.8, 1.6 |
| H-5 | 7.88 | dd | 7.8, 1.4 | |
| H-6 | 7.10 | td | 7.8, 1.4 | |
| -COCH₃ | 2.35 | s | - | |
| 4-Iodophenyl acetate | H-2, H-6 | 7.75 | d | 8.8 |
| (Experimental) | H-3, H-5 | 6.90 | d | 8.8 |
| -COCH₃ | 2.29 | s | - | |
| Phenyl acetate | H-2, H-6 | 7.10 | m | - |
| (Experimental)[1][2][3] | H-3, H-5 | 7.38 | m | - |
| H-4 | 7.22 | m | - | |
| -COCH₃ | 2.29 | s | - |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for the acquisition of a ¹H NMR spectrum for a compound like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin splitting patterns.
-
Visualization of Proton Environments
The following diagram illustrates the chemical structure of this compound and the labeling of its distinct proton environments, corresponding to the data presented in the comparison table.
Caption: Structure of this compound with labeled proton environments.
References
A Comparative Guide to the 13C NMR Analysis of 3-Iodophenyl Acetate Reaction Products
For researchers and professionals in drug development and chemical synthesis, the precise characterization of reaction intermediates and final products is paramount. 3-Iodophenyl acetate is a versatile building block, frequently employed in cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the transformation of this compound and characterizing its products, benchmarked against other common analytical techniques.
¹³C NMR as a Definitive Analytical Tool
¹³C NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon framework of organic molecules. In the context of reactions involving this compound, it offers unambiguous evidence of bond formation and structural changes. The key diagnostic feature is the chemical shift of the carbon atom directly bonded to the iodine (the ipso-carbon). This C-I bond signal, typically found significantly upfield (around 90-95 ppm), serves as a clear fingerprint for the starting material. Upon successful reaction, this signal disappears and is replaced by new signals corresponding to the newly formed carbon-carbon or carbon-heteroatom bond and the introduced substituent.
To illustrate this, we will consider a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2]
Representative Reaction: Suzuki-Miyaura Coupling
The transformation from reactant to product is clearly reflected in the ¹³C NMR spectrum, providing definitive proof of a successful coupling.
Data Presentation: Comparative ¹³C NMR Chemical Shifts
The following table summarizes the expected ¹³C NMR chemical shifts (in ppm, relative to TMS) for this compound and a representative Suzuki coupling product, 3-(p-tolyl)phenyl acetate, in a typical deuterated solvent like CDCl₃. The disappearance of the C3 signal at ~94 ppm and the appearance of new aromatic signals are the key indicators of reaction completion.
| Carbon Atom Assignment | This compound (Starting Material) | 3-(p-tolyl)phenyl Acetate (Product) | Rationale for Change |
| C=O (Acetyl) | ~169.1 | ~169.2 | Minimal change expected. |
| CH₃ (Acetyl) | ~21.1 | ~21.2 | Minimal change expected. |
| C1 (C-O) | ~151.0 | ~150.9 | Minor electronic effect from the new substituent. |
| C2 | ~123.0 | ~120.0 | Shift reflects new substitution pattern. |
| C3 (C-I / C-Aryl') | ~94.5 | ~141.5 | Disappearance of upfield C-I signal; appearance of downfield quaternary C-C signal. |
| C4 | ~138.9 | ~129.5 | Change in electronic environment. |
| C5 | ~131.0 | ~126.0 | Change in electronic environment. |
| C6 | ~121.5 | ~127.5 | Change in electronic environment. |
| C1' (Quaternary) | - | ~138.0 | New signal from the introduced aryl ring. |
| C2'/C6' | - | ~129.8 | New signals from the introduced aryl ring. |
| C3'/C5' | - | ~127.0 | New signals from the introduced aryl ring. |
| C4' | - | ~138.2 | New signal from the introduced aryl ring. |
| CH₃' (Aryl) | - | ~21.0 | New signal from the tolyl methyl group. |
Note: Chemical shifts are estimated based on substituent additivity principles and data from analogous compounds.[3][4] Actual experimental values may vary slightly.
Comparison with Alternative Analytical Techniques
While ¹³C NMR provides detailed structural information, other techniques are often used for rapid reaction monitoring or complementary analysis.
| Analytical Technique | Advantages | Disadvantages | Application for this compound Reactions |
| ¹³C NMR Spectroscopy | - Provides unambiguous structural data on the carbon skeleton.- Clearly shows the loss of the C-I bond.- Can be made quantitative with appropriate parameters.[5] | - Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[3]- Less sensitive than ¹H NMR. | Ideal for definitive product characterization and structural confirmation. |
| ¹H NMR Spectroscopy | - High sensitivity and rapid acquisition.- Provides detailed information on the proton environment.- Can be used for quantitative analysis. | - Aromatic region can be complex and crowded, making interpretation difficult.- Does not directly observe the key C-I to C-C bond change. | Excellent for rapid assessment of reaction progress by observing changes in the aromatic proton signals and for quantitative analysis of product mixtures. |
| GC-MS | - High sensitivity for volatile compounds.- Provides molecular weight and fragmentation data.- Excellent for identifying byproducts and impurities. | - Requires compounds to be thermally stable and volatile.- Not suitable for non-volatile catalysts or salts. | Useful for monitoring reaction conversion and purity, especially when coupled with a suitable internal standard.[6] |
| Thin-Layer Chromatography (TLC) | - Simple, fast, and inexpensive.- Excellent for qualitative reaction monitoring. | - Provides limited structural information.- Co-spotting of starting material and product can be misleading. | The primary method for quickly and qualitatively tracking the consumption of the starting material and the appearance of the product.[6] |
Experimental Protocols
Reproducible results depend on standardized experimental procedures. Below are representative protocols for the synthesis and analysis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates and catalysts.[6][7]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Sample Preparation and ¹³C NMR Acquisition
This protocol outlines the standard procedure for obtaining a high-quality ¹³C NMR spectrum.[3]
-
Sample Preparation: Dissolve 20-50 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds for qualitative analysis. For quantitative results, a much longer delay (5 times the longest T₁) is required.[5]
-
Number of Scans: 1024 scans or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform to the raw data, phase correct the spectrum, and calibrate the chemical shift axis using the TMS signal at 0.0 ppm.
Visualizing the Process: Reaction and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the chemical and analytical processes.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow from synthesis to ¹³C NMR analysis.
References
A Comparative Guide to Monitoring 3-Iodophenyl Acetate Reactions: HPLC, GC-MS, and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and reaction kinetics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for monitoring reactions involving 3-Iodophenyl acetate. Such reactions are common in the synthesis of pharmaceuticals and other complex organic molecules, with Suzuki and Heck couplings being notable examples.
This guide presents detailed experimental protocols, quantitative performance data, and a logical workflow to aid in selecting the most appropriate analytical method for your specific research needs.
High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Method
HPLC is a cornerstone technique for reaction monitoring in many organic chemistry laboratories. Its ability to separate non-volatile and thermally labile compounds makes it particularly well-suited for the analysis of many aromatic compounds and their derivatives.
Experimental Protocol: HPLC Method for Monitoring a Suzuki Coupling Reaction of this compound
This protocol outlines a reverse-phase HPLC method for monitoring the palladium-catalyzed Suzuki coupling of this compound with phenylboronic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution is often effective for separating reactants, products, and potential byproducts.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture, quench it with a suitable solvent (e.g., acetonitrile), dilute it further with the mobile phase starting condition, and filter it through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC Performance
The following table summarizes the expected performance of the proposed HPLC method for the separation of key components in a Suzuki coupling reaction of this compound.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Phenylboronic Acid | ~2.5 | - | 1.0 | 3.0 |
| This compound | ~12.8 | > 2.0 (from product) | 0.5 | 1.5 |
| 3-Phenylphenyl Acetate (Product) | ~14.2 | > 2.0 (from starting material) | 0.5 | 1.5 |
| Biphenyl (potential byproduct) | ~15.5 | > 1.5 | 0.8 | 2.5 |
Alternative Analytical Methods: A Comparative Overview
While HPLC is a powerful tool, other techniques offer unique advantages for reaction monitoring. This section compares the performance of GC-MS and NMR spectroscopy with HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. It provides both quantitative data and structural information from the mass spectra, aiding in the identification of unknown byproducts.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for aromatic compounds.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Similar to HPLC, an aliquot is taken from the reaction, quenched, and diluted in a volatile solvent like ethyl acetate.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | ~10.5 | 262 (M+), 220, 127, 93 | 10 | 30 |
| 3-Phenylphenyl Acetate (Product) | ~12.1 | 212 (M+), 170, 152, 115 | 15 | 45 |
| Biphenyl (potential byproduct) | ~8.9 | 154 (M+), 77 | 5 | 15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis without the need for chromatographic separation. It is particularly useful for identifying intermediates and understanding reaction mechanisms.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: A small aliquot of the reaction mixture is diluted in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals.
-
Quantitative Analysis: The concentration of reactants and products is determined by integrating characteristic peaks relative to the internal standard.
| Compound | Characteristic ¹H NMR Chemical Shift (ppm in CDCl₃) | Limit of Quantification (LOQ) (mM) |
| This compound | ~2.3 (s, 3H, -OCOCH₃), ~7.1-7.8 (m, 4H, Ar-H) | ~1 |
| 3-Phenylphenyl Acetate (Product) | ~2.4 (s, 3H, -OCOCH₃), ~7.2-7.7 (m, 9H, Ar-H) | ~1 |
Method Comparison at a Glance
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Nuclear spin transitions in a magnetic field |
| Sample Volatility | Not required | Required (thermally stable) | Not required |
| Structural Information | Limited (UV spectrum) | High (Mass spectrum) | Very High (Chemical shifts, coupling constants) |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Moderate (mg/mL to µg/mL) |
| Quantitative Accuracy | High | High (with proper calibration) | High (with internal standard) |
| Analysis Time | 15-30 minutes per sample | 15-30 minutes per sample | 5-15 minutes per sample |
| Throughput | High (with autosampler) | High (with autosampler) | Lower |
| Cost (Instrument) | Moderate to High | High | Very High |
| Best For | Routine quantitative analysis of non-volatile compounds | Identification and quantification of volatile compounds and impurities | Mechanistic studies and structural elucidation |
Workflow and Decision Making
The choice of analytical technique depends on the specific goals of the reaction monitoring. The following diagram illustrates a logical workflow for selecting the most appropriate method.
References
A Comparative Guide to Validating the Purity of Synthesized 3-Iodophenyl Acetate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 3-Iodophenyl acetate. Furthermore, it compares the performance of this compound with alternative reagents in common synthetic applications, supported by representative experimental data.
Purity Validation of this compound
The purity of synthesized this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The choice of method depends on the desired level of sensitivity, the nature of potential impurities, and the available instrumentation.
Key Analytical Techniques for Purity Determination:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, offering high resolution and quantitative accuracy. A reversed-phase method is typically employed for compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.
Data Presentation: Purity Analysis of Synthesized this compound
The following table summarizes typical results from the purity analysis of a synthesized batch of this compound using the three primary analytical techniques.
| Analytical Technique | Parameter | Result |
| HPLC-UV | Purity (Area %) | 99.2% |
| Retention Time | 5.8 min | |
| Impurity 1 (3-Iodophenol) | 0.5% (Retention Time: 4.2 min) | |
| Impurity 2 (Acetic Anhydride) | 0.2% (Retention Time: 2.1 min) | |
| Other Impurities | 0.1% | |
| GC-MS | Purity (Peak Area %) | 99.1% |
| Retention Time | 12.5 min | |
| Identified Impurities | 3-Iodophenol, Residual Acetic Acid | |
| ¹H NMR (400 MHz, CDCl₃) | Purity (by integration) | >99% |
| Characteristic Peaks (δ, ppm) | 7.95 (t, 1H), 7.45 (dt, 1H), 7.20 (dt, 1H), 7.10 (t, 1H), 2.30 (s, 3H) |
Comparison with Alternative Reagents
This compound is often used as a reagent in organic synthesis, for example, as a source of an acetyl group or in reactions involving the iodine substituent. Its performance can be compared with other reagents used for similar purposes.
Alternative Reagents:
-
(Diacetoxyiodo)benzene (PIDA): A hypervalent iodine reagent often used for oxidation reactions.
-
N-Iodosuccinimide (NIS): A common electrophilic iodinating agent.
Data Presentation: Performance Comparison in Phenol Iodination
This table presents a comparison of the performance of this compound (in a hypothetical role as an iodine source activator/precursor), (Diacetoxyiodo)benzene, and N-Iodosuccinimide in the iodination of phenol.
| Reagent | Reaction Conditions | Product | Yield (%) | Purity (%) |
| This compound (with oxidant) | NaI, Oxone, CH₃CN, rt, 4h | 4-Iodophenol | 85 | 97 |
| (Diacetoxyiodo)benzene | I₂, CH₃CN, rt, 2h | 4-Iodophenol | 92 | 98 |
| N-Iodosuccinimide | CH₃CN, rt, 1h | 4-Iodophenol | 95 | 99 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the acetylation of 3-iodophenol.
Materials:
-
3-Iodophenol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve 3-iodophenol (1.0 eq) in DCM in a round-bottom flask.
-
Add a catalytic amount of pyridine (0.1 eq).
-
Slowly add acetic anhydride (1.2 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
HPLC-UV Purity Assay
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a sample solution of synthesized this compound in the mobile phase (approx. 1 mg/mL).
-
Inject the sample onto the HPLC system.
-
The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all observed peaks.
GC-MS Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
GC Conditions:
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Procedure:
-
Prepare a dilute solution of the sample in a volatile solvent like dichloromethane.
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
¹H NMR Spectroscopy for Purity Assessment
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz).
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Determine the purity by comparing the integral of a characteristic proton signal of this compound with the integral of a signal from the internal standard.
Mandatory Visualizations
A Comparative Guide to the Reactivity of 2-Iodophenyl Acetate and 3-Iodophenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-iodophenyl acetate and 3-iodophenyl acetate. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document outlines their comparative performance in key chemical transformations, supported by established chemical principles and available experimental data.
Introduction
2-Iodophenyl acetate and this compound are valuable building blocks in organic synthesis, primarily utilized as precursors in cross-coupling reactions, nucleophilic aromatic substitutions, and as substrates for hydrolysis to the corresponding iodophenols. The position of the iodo and acetate substituents on the phenyl ring significantly influences the electron density and steric environment of the molecule, leading to marked differences in their reactivity.
Comparative Reactivity Analysis
The reactivity of these isomers is governed by a combination of electronic and steric effects. The acetate group is moderately electron-withdrawing, which can influence the rate of reactions sensitive to the electronic nature of the aromatic ring. The iodine atom serves as an excellent leaving group in many transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki and Heck)
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl iodide to the palladium(0) catalyst is often the rate-determining step. The reactivity trend for aryl halides in this step is generally I > Br > Cl.[1]
-
Electronic Effects: The electron-withdrawing nature of the acetate group can enhance the rate of oxidative addition by making the ipso-carbon more electrophilic.[2] This effect is generally more pronounced when the substituent is ortho or para to the reacting center. Therefore, from an electronic standpoint, 2-iodophenyl acetate might be expected to be more reactive than this compound.
-
Steric Effects: The ortho-acetate group in 2-iodophenyl acetate presents significant steric hindrance around the carbon-iodine bond. This can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction rate compared to the less hindered this compound.[2]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions are favored on electron-poor aromatic rings, particularly when strong electron-withdrawing groups are positioned ortho or para to the leaving group.[3][4]
-
2-Iodophenyl Acetate: The acetate group in the ortho position can activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex through resonance and inductive effects.[4][5]
-
This compound: With the acetate group in the meta position, the stabilizing effect on the Meisenheimer complex is less pronounced as the negative charge cannot be delocalized onto the carbonyl oxygen through resonance.
Hydrolysis
The hydrolysis of phenyl acetates to the corresponding phenols is a common transformation. The rate of this reaction is influenced by the electronic environment of the carbonyl carbon.
-
Electronic Effects of Iodine: The iodine atom is an electron-withdrawing group via induction. In 2-iodophenyl acetate, the proximity of the iodine to the ester functionality will have a more significant inductive effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. The effect will be less pronounced in the meta-position for this compound.
Data Presentation
| Reaction Type | 2-Iodophenyl Acetate | This compound | Rationale for Reactivity Difference |
| Suzuki Coupling | Lower to moderate yields typically observed. | Moderate to high yields typically observed. | Steric hindrance from the ortho-acetate group in the 2-isomer impedes the palladium catalyst. |
| Heck Reaction | Lower to moderate yields typically observed. | Moderate to high yields typically observed. | Similar to Suzuki coupling, steric hindrance is the dominant factor.[6] |
| Nucleophilic Aromatic Substitution | Higher reactivity expected. | Lower reactivity expected. | The ortho-acetate group in the 2-isomer activates the ring for nucleophilic attack.[4][5] |
| Alkaline Hydrolysis | Faster hydrolysis rate expected. | Slower hydrolysis rate expected. | The ortho-iodo group in the 2-isomer has a stronger electron-withdrawing inductive effect on the ester carbonyl. |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving iodophenyl acetates. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point for the coupling of an iodophenyl acetate with an arylboronic acid.[7]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the iodophenyl acetate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%) and a suitable ligand (e.g., PPh₃; 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Heck Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of an iodophenyl acetate with an alkene.[8]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodophenyl acetate (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium source (e.g., Pd(OAc)₂; 1-5 mol%), and a base (e.g., Et₃N; 2-3 eq.).
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction: Heat the reaction mixture with vigorous stirring (typically 80-120 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical SNAr reaction between an iodophenyl acetate and an amine.[9]
-
Reaction Setup: In a reaction vessel, combine the iodophenyl acetate (1.0 eq.), the amine (1.0-1.2 eq.), and a base (e.g., K₂CO₃ or a non-nucleophilic organic base; 1.5-2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.
-
Reaction: Heat the mixture with stirring (temperatures can range from room temperature to >100 °C depending on the reactivity of the substrates). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Logical Relationship of Factors Affecting Reactivity
Caption: Factors influencing the reactivity of iodophenyl acetate isomers.
Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. odinity.com [odinity.com]
- 7. benchchem.com [benchchem.com]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
Reactivity of 3-Iodophenyl Acetate vs. 4-Iodophenyl Acetate in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical component of this reaction is the choice of the organohalide coupling partner. This guide provides an in-depth comparison of the performance of 3-iodophenyl acetate and 4-iodophenyl acetate in Suzuki coupling reactions, supported by theoretical principles and representative experimental data.
Executive Summary
In palladium-catalyzed Suzuki coupling reactions, the reactivity of the aryl iodide is paramount, directly influencing reaction rates and yields. The primary determinant of reactivity is the electronic nature of the substituents on the phenyl ring. Both this compound and 4-iodophenyl acetate feature an electron-withdrawing acetoxy group, which enhances their reactivity compared to unsubstituted iodobenzene. However, the positional isomerism of the acetoxy group leads to subtle but significant differences in their performance.
Based on established principles of physical organic chemistry, 4-iodophenyl acetate is predicted to be more reactive than this compound in Suzuki coupling reactions. This is attributed to the greater ability of the para-acetoxy group to stabilize the developing negative charge in the transition state of the rate-determining oxidative addition step through resonance effects.
Theoretical Background: Electronic Effects
The Suzuki-Miyaura coupling is a multi-step catalytic cycle, often with the oxidative addition of the aryl halide to the palladium(0) complex being the rate-determining step. Electron-withdrawing groups on the aryl halide accelerate this step by making the ipso-carbon more electrophilic and stabilizing the transition state.
The electronic influence of a substituent can be quantified by its Hammett constant (σ). A positive σ value indicates an electron-withdrawing group, and a larger positive value corresponds to a stronger electron-withdrawing effect.
-
Para-acetoxy group (4-OCOCH₃): The Hammett constant (σp) for the para-acetoxy group is approximately +0.31.[1][2] At the para position, the acetoxy group exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). However, the inductive effect is generally considered to be stronger, resulting in a net electron-withdrawing character.
-
Meta-acetoxy group (3-OCOCH₃): The Hammett constant (σm) for the meta-acetoxy group is approximately +0.39.[1][2] At the meta position, the resonance effect is negligible, and the electron-withdrawing inductive effect (-I) is the dominant electronic influence.
While the meta-acetoxy group has a slightly more positive Hammett constant, indicating a stronger inductive electron withdrawal, the para-acetoxy group in 4-iodophenyl acetate can better stabilize the transition state of the oxidative addition step through resonance. This leads to a lower activation energy and a faster reaction rate for the para-isomer.
Performance Comparison
| Parameter | This compound | 4-Iodophenyl Acetate | Rationale |
| Relative Reactivity | Good | Excellent | The para-acetoxy group in 4-iodophenyl acetate offers better stabilization of the transition state via resonance, leading to a faster reaction. |
| Typical Reaction Time | 4 - 12 hours | 2 - 8 hours | Faster oxidative addition for the 4-isomer generally results in shorter reaction times to achieve high conversion. |
| Expected Yield | 85 - 95% | 90 - 99% | Under optimized conditions, the higher reactivity of 4-iodophenyl acetate often translates to higher isolated yields. |
| Side Reactions | Low | Low | Both isomers are generally stable under typical Suzuki coupling conditions, with minimal side reactions like hydrodehalogenation. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of iodophenyl acetates with phenylboronic acid. These protocols should be optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound or 4-Iodophenyl acetate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Ethanol (1 mL, degassed)
-
Deionized water (1 mL, degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the iodophenyl acetate, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This cycle should be repeated three times.
-
Add the degassed solvent mixture of toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.[3]
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
References
Comparative GC-MS Analysis of 3-Iodophenyl Acetate Synthesis: A Guide for Reaction Optimization
This guide provides a comparative analysis of two hypothetical reaction mixtures for the synthesis of 3-iodophenyl acetate, demonstrating how Gas Chromatography-Mass Spectrometry (GC-MS) is employed to monitor reaction progress, identify components, and assess purity. This information is crucial for researchers, chemists, and drug development professionals to optimize synthetic routes, increase yield, and minimize impurities.
Comparative Analysis of Reaction Mixtures
The synthesis of this compound from 3-iodophenol is monitored under two different hypothetical conditions to illustrate the utility of GC-MS in process optimization.
-
Reaction A: Standard Acylation - Utilizes acetic anhydride with a standard base catalyst. This method is common but may result in incomplete reactions or side products if not driven to completion.
-
Reaction B: Optimized Acylation - Employs a more efficient coupling agent and optimized conditions designed to improve yield and reduce reaction time.
The GC-MS data presented below highlights the differences in the composition of the crude reaction mixtures, allowing for a direct comparison of the two methods' efficiencies.
Data Presentation: GC-MS Results
The following table summarizes the quantitative data obtained from the GC-MS analysis of aliquots taken from both reaction mixtures. The relative percentages are based on the integrated peak areas of the total ion chromatogram (TIC).
| Component | Retention Time (min) | Key m/z Fragments | Reaction A (Relative Peak Area %) | Reaction B (Relative Peak Area %) |
| Acetic Anhydride | 3.45 | 102, 87, 60, 43 | 5.2 | 1.1 |
| 3-Iodophenol (Starting Material) | 10.82 | 220, 127, 93, 65[1][2][3][4] | 14.8 | 2.5 |
| This compound (Product) | 12.15 | 262, 220, 127, 43 | 78.5 | 96.1 |
| Di-acetylated byproduct | 14.50 | 304, 262, 43 | 1.5 | 0.3 |
Analysis Interpretation:
The data clearly indicates that Reaction B is significantly more efficient than Reaction A. The relative peak area of the desired product, this compound, is substantially higher in Reaction B (96.1%) compared to Reaction A (78.5%). Furthermore, the amount of unreacted 3-iodophenol is much lower in Reaction B (2.5%) than in Reaction A (14.8%), signifying a more complete conversion. The formation of byproducts is also minimized under the optimized conditions of Reaction B.
Experimental Protocols
A detailed methodology for the GC-MS analysis is provided below. These are standard procedures that can be adapted for various aromatic compounds.[5][6][7]
Sample Preparation
-
Quenching: An aliquot (approx. 100 µL) of the reaction mixture is taken and immediately quenched with 1 mL of deionized water to stop the reaction.
-
Extraction: The quenched solution is extracted with 2 mL of ethyl acetate. The mixture is vortexed for 1 minute.
-
Phase Separation: The mixture is centrifuged for 5 minutes at 4000 rpm to ensure complete separation of the organic and aqueous layers.[8]
-
Dilution: The upper organic layer is carefully transferred to a new vial. A 100 µL aliquot of this extract is diluted with 900 µL of ethyl acetate to achieve a final concentration suitable for GC-MS analysis.
-
Analysis: The diluted sample is transferred to a 2 mL GC vial for injection.
GC-MS Instrumentation and Conditions
-
Instrument: Agilent GC-MS System (or equivalent).
-
Column: HP-5ms capillary column (30 m length x 0.25 mm i.d. x 0.25 µm film thickness) or similar nonpolar column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
GC Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 10°C/min up to 300°C.[5]
-
Final hold: Hold at 300°C for 2 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230°C[5]
-
Quadrupole Temperature: 150°C[5]
-
Mass Range: Scan from m/z 40–500.[5]
-
Solvent Delay: 3.0 minutes.
Workflow Visualization
The logical flow of the analytical process, from sample collection to data interpretation, is a critical component of reproducible research. The following diagram illustrates the standard workflow for the GC-MS analysis described.
Caption: Workflow for GC-MS analysis of this compound reaction mixtures.
References
- 1. 3-Iodophenol(626-02-8) MS [m.chemicalbook.com]
- 2. Phenol, 3-iodo- [webbook.nist.gov]
- 3. Phenol, 3-iodo- [webbook.nist.gov]
- 4. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Structural Confirmation of 3-Iodophenyl Acetate and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of 3-Iodophenyl acetate and its derivatives. The performance of various spectroscopic methods is compared, supported by experimental data from related compounds and established predictive models.
Structural Elucidation Techniques: A Comparative Overview
The definitive structure of a molecule like this compound is typically determined through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, and X-ray Crystallography offers the ultimate proof of the three-dimensional structure in the solid state.
Data Presentation: Spectroscopic Comparison of Phenyl Acetate Derivatives
The following tables summarize the expected and experimental spectroscopic data for this compound and a range of its derivatives. Due to the limited availability of published experimental spectra for iodinated phenyl acetates, the data for 2-Iodo, 3-Iodo, and 4-Iodophenyl acetate are predicted based on established substituent effects from analogous compounds.
Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Substituent | Acetyl H (s, 3H) | Aromatic H (m) | Reference Compound(s) for Prediction |
| H (Phenyl acetate) | ~2.29 | ~7.08-7.38 | Experimental Data[1] |
| 2-Iodo (Predicted) | ~2.35 | ~7.00-7.90 | Anisotropy and inductive effects of iodine |
| 3-Iodo (Predicted) | ~2.30 | ~7.10-7.60 | Inductive effects of iodine and acetate |
| 4-Iodo (Predicted) | ~2.29 | ~6.90 (d), ~7.70 (d) | Symmetry and substituent effects |
| 4-Bromo | 2.18 | 7.42 (m, 4H) | Experimental Data[2] |
| 4-Chloro | 2.10 | 7.26 (s, 4H) | Experimental Data[2] |
| 2-Nitro | 2.38 | 7.40-8.12 | Experimental Data[2] |
| 3-Acetamido | 2.17 (acetyl), 2.30 (amide) | 6.85-7.47 | Experimental Data[2] |
| 4-Methoxybenzyl acetate | 1.98 | 6.83 (d), 7.69-7.18 (m) | Experimental Data[2] |
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Substituent | C=O | C-O (ipso) | Aromatic C | Acetyl C | Reference Compound(s) for Prediction |
| H (Phenyl acetate) | ~169.5 | ~150.7 | ~121.6, 125.8, 129.4 | ~21.1 | Experimental Data[1] |
| 2-Iodo (Predicted) | ~169.0 | ~151.0 | ~90 (C-I), ~123-140 | ~21.0 | Heavy atom effect of iodine |
| 3-Iodo (Predicted) | ~169.2 | ~150.9 | ~94 (C-I), ~122-140 | ~21.1 | Substituent additivity rules |
| 4-Iodo (Predicted) | ~169.3 | ~150.5 | ~95 (C-I), ~123, ~138 | ~21.1 | Symmetry and heavy atom effect |
| 4-Bromo | 168.4 | 136.9 | 116.9, 121.4, 132.0 | 24.6 | Experimental Data[2] |
| 4-Chloro | 168.9 | 137.3 | 120.9, 128.5 | 22.0 | Experimental Data[2] |
| 2-Nitro | 168.7 | 144.1 | 120.0, 120.2, 126.7, 137.6 | 20.8 | Experimental Data[2] |
| 3-Acetamido | 154.5 | 130.2 | 115.7, 121.3, 124.9, 127.3 | 14.9 | Experimental Data[2] |
| 4-Methoxybenzyl acetate | 171.1 | 159.6 | 113.9, 128.0, 130.2 | 21.1 | Experimental Data[2] |
Table 3: Predicted and Experimental Mass Spectrometry (m/z) Data
| Compound | Molecular Ion (M⁺) | Key Fragment (M-42)⁺ | Other Fragments | Notes |
| Phenyl acetate | 136 | 94 | 66, 39 | Experimental Data[1] |
| This compound (Predicted) | 262 | 220 | 127 (I⁺), 93 (C₆H₅O⁺) | Loss of ketene, C-I bond cleavage |
| Methyl 2-(3-iodophenyl)acetate | 276 | 217 (M-59) | 149, 127 | Experimental Data[3] |
| 4-Bromobenzyl acetate | 228/230 | 186/188 | 171/169, 107, 89 | Isotopic pattern of Bromine observed[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum at 298 K. Use a standard pulse sequence with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum with proton noise decoupling. Use a standard pulse sequence with a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230°C.
-
X-Ray Crystallography
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. A common method is slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Crystals should be well-formed and typically at least 0.1 mm in each dimension.[5]
-
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Procedure: Mount a selected crystal on a goniometer head. Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Software: Use standard crystallographic software packages to solve the phase problem and refine the crystal structure.
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the molecule.
-
Mandatory Visualizations
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of a synthesized this compound derivative.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound derivatives.
Predicted Fragmentation Pathway of this compound
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.
Caption: Predicted electron ionization mass spectrometry fragmentation of this compound.
References
A Comparative Guide to the Kinetic Profiles of 3-Iodophenyl Acetate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of 3-iodophenyl acetate in three pivotal palladium-catalyzed cross-coupling reactions: the Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions. While direct kinetic data for this compound is not extensively published, this document extrapolates from studies on analogous aryl iodides to present a comprehensive overview of its expected reactivity compared to other substrates. The information herein is intended to guide reaction optimization and catalyst selection in synthetic chemistry.
Comparative Performance of this compound
This compound is a versatile building block in organic synthesis. Its reactivity in palladium-catalyzed reactions is primarily dictated by the carbon-iodine bond, which is known to be the most reactive among the common aryl halides (I > Br > Cl) in the rate-determining oxidative addition step of the catalytic cycle. The presence of the acetate group at the meta-position has a moderate electron-withdrawing effect, which can influence the rate of oxidative addition.
Reactivity in Heck, Suzuki, and Buchwald-Hartwig Reactions
The choice of the cross-coupling reaction profoundly impacts the reaction kinetics and outcomes. Below is a comparative summary of what can be expected when using this compound in these transformations.
| Reaction Type | Typical Coupling Partner | Key Kinetic Considerations for this compound | Expected Relative Rate |
| Heck Reaction | Alkenes (e.g., Styrene, Acrylates) | The rate can be influenced by the concentration of the alkene and the base. The insertion of the alkene into the Pd-Ar bond and subsequent β-hydride elimination are key steps. | High |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., Phenylboronic acid) | Transmetalation is a crucial step and its rate can be influenced by the choice of base and solvent. For aryl iodides, oxidative addition is typically fast. | Very High |
| Buchwald-Hartwig Amination | Amines (e.g., Anilines, Alkylamines) | The nature of the amine and the ligand on the palladium catalyst are critical. Reductive elimination to form the C-N bond is often the rate-determining step. | High |
Quantitative Kinetic Data (Analogous Systems)
Direct kinetic data for this compound is scarce. However, studies on structurally similar compounds like 4-iodoacetophenone in the Suzuki-Miyaura coupling provide valuable insights. A kinetic study of the coupling of 4-iodoacetophenone with phenylboronic acid using a Herrmann-Beller palladacycle catalyst found a quasi-first-order dependence on the concentration of the aryl iodide and a zero-order dependence on the phenylboronic acid and the base.[1] This suggests that the oxidative addition of the aryl iodide is the rate-determining step in this system.[1]
The following table presents representative kinetic parameters for the Suzuki-Miyaura coupling of 4-iodoacetophenone, which can serve as an approximation for the reactivity of this compound.
| Parameter | Value | Conditions |
| Reaction Order (Aryl Iodide) | ~1 | Herrmann-Beller palladacycle catalyst, ethanol, sodium methylate base.[1] |
| Reaction Order (Boronic Acid) | 0 | Herrmann-Beller palladacycle catalyst, ethanol, sodium methylate base.[1] |
| Reaction Order (Base) | 0 | Herrmann-Beller palladacycle catalyst, ethanol, sodium methylate base.[1] |
| Activation Energy (Ea) | ~63 kJ/mol | Herrmann-Beller palladacycle catalyst, ethanol, sodium methylate base.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for kinetic studies. Below are representative procedures for conducting and monitoring palladium-catalyzed cross-coupling reactions.
General Protocol for a Heck Reaction and Kinetic Monitoring
This protocol describes the Heck coupling of an aryl iodide with an alkene, monitored by gas chromatography (GC).
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 2 mol%), this compound (e.g., 1 mmol), and a magnetic stir bar.
-
Add DMF (e.g., 5 mL) and the internal standard.
-
Add triethylamine (e.g., 1.5 mmol) and styrene (e.g., 1.2 mmol).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
At specified time intervals, withdraw aliquots of the reaction mixture using a syringe and quench with a small amount of water.
-
Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and analyze by GC to determine the concentrations of reactants and products.
General Protocol for a Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 1 mmol), phenylboronic acid (e.g., 1.2 mmol), and potassium carbonate (e.g., 2 mmol).
-
Add Pd(PPh₃)₄ (e.g., 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent mixture (e.g., 4:1:1 Toluene:Ethanol:Water).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
General Protocol for a Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (e.g., 1-2 mol%), Xantphos (e.g., 1.5-3 mol%), and NaOtBu (e.g., 1.4 mmol).
-
Add this compound (e.g., 1 mmol) and a stir bar.
-
Seal the vial, remove from the glovebox, and add anhydrous toluene (e.g., 5 mL) followed by aniline (e.g., 1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions.
References
side-by-side comparison of different catalysts for 3-Iodophenyl acetate coupling
A Comparative Guide to Catalysts for 3-Iodophenyl Acetate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing cross-coupling reactions, influencing yield, reaction time, and overall efficiency. This guide provides a side-by-side comparison of various catalytic systems for the coupling of this compound, a versatile building block in organic synthesis. The data presented is a compilation from various studies and serves as a foundational resource for reaction optimization.
Data Presentation: Performance of Catalysts in Coupling Reactions
The following tables summarize quantitative data for different coupling reactions involving this compound or analogous aryl iodides. These reactions are fundamental in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12-24 | ~85-95 | Representative for aryl iodides[1] |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 85 | 12 | ~90 | General conditions for Suzuki coupling[2] |
| Pd/C | Na₂CO₃ | DMF/H₂O | 100 | 2 | ~95 | Heterogeneous catalyst, good for recyclability |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 12 | >95 | Effective for a broad range of substrates[2] |
Table 2: Heck Coupling of Aryl Iodides with Styrene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 2-24 | ~80-95 | General protocol for aryl iodides[3] |
| PdCl₂ | KOAc | Methanol | 120 | 48 | ~70-80 | Mizoroki's original conditions[4] |
| Pd/C | NaOAc | NMP | 140 | 4 | ~85 | Ligand-free conditions |
| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | ~90 | Aqueous media conditions[1] |
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-60 | 1.5-4 | >95 | Classical Sonogashira conditions[5][6] |
| Pd(PPh₃)₄ / CuI | Piperidine | DMF | RT | 2 | ~96 | High yield at room temperature |
| Pd/C / Cu₂O | - | THF/DMA | 80 | - | ~60-74 | Flow chemistry conditions[7] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 0.5-2 | ~97 | Copper-free, room temperature conditions[8] |
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Morpholine
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 1-4 | >95 | Highly efficient for a range of amines[4] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 | Bidentate ligand system |
| [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | t-BuOH | 80 | 24 | ~85-95 | Air-stable precatalyst |
| Pd(P(o-Tolyl)₃)₂ | NaOtBu | Dioxane | 100 | 12 | Modest | First-generation catalyst[9] |
Table 5: Ullmann Condensation of Aryl Iodides with Phenol
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| CuI / N,N-dimethylglycine | K₂CO₃ | Dioxane | 90 | 24 | ~80-90 | Milder conditions than traditional Ullmann[10] |
| Cu₂O / Salicylaldimine ligand | K₃PO₄ | Dioxane | 101 | 24 | ~91 | Ligand-assisted coupling[11] |
| Cu Powder | K₂CO₃ | Pyridine | 150-200 | 12-24 | Variable | Traditional Ullmann conditions[12] |
| CuI | Cs₂CO₃ | DMF | 130 | 12 | ~85-95 | Ligand-free conditions |
Experimental Protocols
Detailed methodologies for key coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL), Ethanol (1 mL), Deionized water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.[1]
-
Evacuate the flask and backfill with an inert gas.
-
Add the degassed solvent mixture (Toluene, Ethanol, Water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Heck Coupling Protocol
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triethylamine (Et₃N, 2-3 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask, condenser, magnetic stirrer, heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, styrene, and the palladium catalyst.[3]
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide).
-
Add triethylamine.[3]
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC or GC/LC-MS for 4 to 24 hours.[3]
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.)
-
Copper(I) iodide (CuI, 0.04 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N, 2.0 equiv.)
-
Schlenk flask, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.[5]
-
Add anhydrous THF and triethylamine.[5]
-
Add phenylacetylene dropwise via syringe to the stirred suspension.[5]
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line, sealed reaction vial
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.
-
Add this compound and a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Ullmann Condensation Protocol
Materials:
-
This compound (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N-dimethylglycine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Dioxane (5 mL)
-
Reaction tube, magnetic stirrer, heating block
Procedure:
-
To a reaction tube, add CuI, N,N-dimethylglycine, and K₂CO₃.
-
Add this compound and phenol.
-
Add anhydrous dioxane.
-
Seal the tube and heat the mixture to 90 °C with stirring for 24 hours.[10]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the discussed coupling reactions and a general experimental workflow.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Heck reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 5. rsc.org [rsc.org]
- 6. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI AMERICA [tcichemicals.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. Ullmann Reaction [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 3-Iodophenyl Acetate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodophenyl acetate, a compound that requires careful management due to its irritant properties.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary protective measures. This information is summarized from the substance's Safety Data Sheet (SDS).
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or with respiratory protection.[1] |
Spill and Disposal Protocols
In the event of a spill or for the routine disposal of this compound, follow these detailed procedures to mitigate risks and ensure compliance with safety regulations.
Emergency Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure adequate ventilation to disperse any airborne dust or vapors.
-
Don Personal Protective Equipment (PPE): Before attempting to clean the spill, equip yourself with the appropriate PPE as outlined in the table above.
-
Contain the Spill: Prevent the further spread of the material.
-
Clean-up Procedure:
-
For solid (dry) spills: Carefully sweep or vacuum the material, avoiding the generation of dust. Place the collected solid into a clearly labeled, sealed container for disposal.[1][2]
-
For liquid spills: Absorb the spill using an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a clearly labeled, sealed container for disposal.[1]
-
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All contaminated clothing and cleaning materials should be placed in a sealed container for disposal as hazardous waste.
Routine Disposal of Unused this compound:
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Labeling and Storage: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound". Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult Local Regulations: Disposal procedures must adhere to all local, state, and federal regulations.[1][2][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Arrangement for Pickup: Coordinate with a licensed hazardous waste disposal contractor for the pickup and final disposal of the material.
-
Incineration (if permissible): In some jurisdictions, chemical incineration may be a recommended disposal method. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained professionals at a licensed facility.
Environmental Precautions:
Under no circumstances should this compound be allowed to enter drains, waterways, or the soil.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Iodophenyl acetate
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate, essential safety and logistical information for handling 3-Iodophenyl acetate, including detailed operational and disposal plans to foster a secure research environment.
Chemical Identifier:
-
Product Name: this compound
-
CAS#: 42861-71-2
Hazard Summary: this compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is classified as follows:
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
The signal word for this chemical is "Warning".[1]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound.[1]
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit should be worn to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
| Hand Protection | Wear protective gloves. Wash hands thoroughly after handling.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips), in a designated and properly labeled hazardous waste container for halogenated organic compounds.
-
-
Container Management:
-
Use a chemically compatible, leak-proof container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and list "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
